molecular formula C12H10ClFN2O2S B1519060 3-Amino-4-chloro-N-(4-fluorophenyl)-benzenesulfonamide CAS No. 1041527-31-4

3-Amino-4-chloro-N-(4-fluorophenyl)-benzenesulfonamide

Katalognummer: B1519060
CAS-Nummer: 1041527-31-4
Molekulargewicht: 300.74 g/mol
InChI-Schlüssel: UCUJPTFAXYXFIC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-4-chloro-N-(4-fluorophenyl)-benzenesulfonamide is a chlorinated benzenesulfonamide derivative supplied with a purity of 95% . This compound is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Research Applications and Value: This compound belongs to a class of chemicals that serves as a key synthetic intermediate and privileged scaffold in medicinal chemistry. Researchers utilize such chlorinated benzenesulfonamides as core structures for developing novel bioactive molecules. Literature indicates that structurally similar benzenesulfonamide derivatives are investigated for their affinity to various human carbonic anhydrase (CA) isoenzymes . The chlorinated benzenesulfonamide core is of significant interest in cancer research, with studies exploring its incorporation into compounds tested against aggressive cancer cell lines such as triple-negative breast cancer (MDA-MB-231), glioblastoma (U-87), and prostate adenocarcinoma (PPC-1) in both 2D and 3D culture models . The presence of both amino and sulfonamide functional groups on the aromatic ring provides a versatile platform for further chemical modification, enabling structure-activity relationship (SAR) studies and the synthesis of more complex molecules, including Schiff bases, β-alanine conjugates, and heterocyclic hybrids . Handling and Safety: This chemical requires careful handling. It should be stored sealed in a dry environment. Standard safety precautions for research chemicals should be followed, including the use of appropriate personal protective equipment (PPE) . Refer to the Safety Data Sheet (SDS) for detailed hazard and handling information.

Eigenschaften

IUPAC Name

3-amino-4-chloro-N-(4-fluorophenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClFN2O2S/c13-11-6-5-10(7-12(11)15)19(17,18)16-9-3-1-8(14)2-4-9/h1-7,16H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCUJPTFAXYXFIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClFN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

3-Amino-4-chloro-N-(4-fluorophenyl)-benzenesulfonamide target protein binding affinity

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Target Protein Binding Affinity of 3-Amino-4-chloro-N-(4-fluorophenyl)-benzenesulfonamide

Executive Summary

This guide provides a comprehensive framework for characterizing the binding affinity of the novel compound, 3-Amino-4-chloro-N-(4-fluorophenyl)-benzenesulfonamide. Based on its structural similarity to the potent and selective BRAF V600E inhibitor, Vemurafenib (PLX4032), it is hypothesized that this compound's primary molecular target is the constitutively active BRAF V600E kinase. This document outlines a multi-pronged strategy employing state-of-the-art biochemical and biophysical assays to determine the compound's potency, binding kinetics, and thermodynamics. Furthermore, it details cellular assays to confirm target engagement and downstream signaling effects. The protocols and insights provided herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to rigorously evaluate the potential of this and similar compounds as targeted therapeutic agents.

Introduction: A Novel Compound with a Known Pharmacophore

The compound 3-Amino-4-chloro-N-(4-fluorophenyl)-benzenesulfonamide is a novel molecule of interest in targeted oncology research. Its core structure bears a striking resemblance to Vemurafenib, a cornerstone therapeutic for BRAF V600E-mutated metastatic melanoma.[1][2] Vemurafenib's efficacy is derived from its ability to selectively bind to the ATP-binding pocket of the mutated BRAF kinase, thereby inhibiting its constitutive activity and halting the downstream MAPK/ERK signaling cascade that drives tumor proliferation.[3][4]

Given this structural homology, we posit that 3-Amino-4-chloro-N-(4-fluorophenyl)-benzenesulfonamide is an ATP-competitive inhibitor of BRAF V600E. This guide will therefore focus on the methodologies required to test this hypothesis and to comprehensively characterize the binding interaction between the compound and its putative target.

Target Profile: The BRAF V600E Kinase

The BRAF gene encodes a serine/threonine-protein kinase that is a critical component of the RAS-RAF-MEK-ERK (MAPK) signaling pathway. This pathway regulates fundamental cellular processes, including proliferation, differentiation, and survival.[3] In approximately 50% of melanomas, a single point mutation in the BRAF gene, resulting in the substitution of valine with glutamic acid at position 600 (V600E), leads to a constitutively active BRAF kinase.[4][5] This aberrant, uncontrolled signaling drives melanoma cell proliferation and survival.[1] Therefore, the BRAF V600E oncoprotein is a well-validated and highly attractive target for therapeutic intervention.

The MAPK/ERK Signaling Pathway

The diagram below illustrates the central role of BRAF in the MAPK/ERK signaling pathway and the point of inhibition for compounds like Vemurafenib.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth_Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK 1. Ligand Binding RAS RAS RTK->RAS 2. Activation BRAF BRAF (V600E Mutant) RAS->BRAF 3. RAS-GTP activates BRAF MEK MEK1/2 BRAF->MEK 4. Phosphorylation ERK ERK1/2 MEK->ERK 5. Phosphorylation Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors 6. Translocation & Activation Inhibitor 3-Amino-4-chloro-N- (4-fluorophenyl)- benzenesulfonamide Inhibitor->BRAF Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: The MAPK/ERK signaling cascade initiated by growth factor binding.

A Multi-faceted Approach to Determining Binding Affinity and Potency

A thorough characterization of a novel inhibitor requires a combination of biochemical and biophysical methods. Biochemical assays measure the compound's ability to inhibit the enzymatic activity of the target (potency, IC50), while biophysical assays directly measure the binding event itself (affinity, Kd).

Experimental_Workflow cluster_biochem Biochemical Methods cluster_biophys Biophysical Methods cluster_cellular Cellular Methods Compound 3-Amino-4-chloro-N-(4-fluorophenyl)-benzenesulfonamide Biochemical Biochemical Assays (Potency - IC50) Compound->Biochemical Biophysical Biophysical Assays (Affinity - Kd) Compound->Biophysical Cellular Cellular Assays (Target Engagement) Biochemical->Cellular LanthaScreen LanthaScreen™ Biochemical->LanthaScreen ADP_Glo ADP-Glo™ Biochemical->ADP_Glo Biophysical->Cellular SPR Surface Plasmon Resonance (SPR) Biophysical->SPR ITC Isothermal Titration Calorimetry (ITC) Biophysical->ITC Western_Blot Western Blot (pMEK/pERK) Cellular->Western_Blot

Caption: Integrated workflow for inhibitor characterization.

Biochemical Assays for Potency (IC50 Determination)

These assays quantify the concentration of the inhibitor required to reduce the enzymatic activity of BRAF V600E by 50% (IC50).

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay can be configured as either a kinase activity assay or a binding assay.[6][7] For determining IC50, the activity assay is employed. It measures the phosphorylation of a fluorescein-labeled substrate by BRAF V600E. A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is then added. When the substrate is phosphorylated, the antibody binds, bringing the terbium donor and fluorescein acceptor into close proximity, resulting in a high TR-FRET signal.[7] An inhibitor will prevent substrate phosphorylation, leading to a decrease in the TR-FRET signal.

This is a universal, luminescence-based kinase assay that measures the amount of ADP produced during the kinase reaction.[8][9] The assay is performed in two steps: first, after the kinase reaction, the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce a light signal that is directly proportional to the kinase activity.[10][11] A potent inhibitor will result in a lower luminescent signal.

Biophysical Assays for Direct Binding Affinity (Kd Determination)

These techniques provide a more profound understanding of the binding event by directly measuring the interaction between the compound and the protein, allowing for the determination of the dissociation constant (Kd), as well as kinetic and thermodynamic parameters.

SPR is a label-free optical technique that measures the binding of an analyte (the compound) to a ligand (the BRAF V600E protein) immobilized on a sensor surface in real-time.[12][13] This allows for the determination of the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).[14][15] A longer residence time (lower koff) is often a desirable characteristic for a drug candidate.

ITC is considered the gold standard for measuring binding affinity as it directly measures the heat released or absorbed during a binding event.[16] By titrating the compound into a solution containing the BRAF V600E protein, a complete thermodynamic profile of the interaction can be obtained in a single experiment, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[17][18][19] This provides deep mechanistic insights into the forces driving the binding interaction.

Cellular Assay: Target Engagement and Downstream Effects

To confirm that the compound inhibits BRAF V600E in a cellular context, it is crucial to measure the phosphorylation status of its downstream targets, MEK and ERK.

BRAF V600E-mutated melanoma cell lines (e.g., A375) can be treated with varying concentrations of the compound.[20] Cell lysates are then analyzed by Western blot using antibodies specific for the phosphorylated forms of MEK (p-MEK) and ERK (p-ERK). A dose-dependent decrease in the levels of p-MEK and p-ERK would provide strong evidence of target engagement and inhibition of the MAPK pathway within the cell.[21][22]

Experimental Protocols

Protocol: LanthaScreen™ Kinase Activity Assay for BRAF V600E
  • Reagent Preparation:

    • Prepare a 2X kinase solution in 1X Kinase Buffer A.

    • Prepare a 2X substrate/2X ATP solution in 1X Kinase Buffer A. The ATP concentration should be at the apparent Km for BRAF V600E.

    • Prepare a serial dilution of the test compound in DMSO, then dilute into 1X Kinase Buffer A to create a 4X compound solution.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the 4X compound solution.

    • Add 2.5 µL of the 2X kinase solution.

    • Initiate the reaction by adding 5 µL of the 2X substrate/2X ATP mixture.

    • Incubate for 1 hour at room temperature.[23]

  • Detection:

    • Add 10 µL of a 2X EDTA/2X Tb-labeled antibody mixture in TR-FRET dilution buffer.

    • Incubate for 30-60 minutes at room temperature.

    • Read the plate on a TR-FRET enabled plate reader.

  • Data Analysis:

    • Calculate the emission ratio and plot against the compound concentration to determine the IC50 value.

Protocol: ADP-Glo™ Kinase Assay for BRAF V600E
  • Kinase Reaction:

    • In a 96-well plate, add the test compound, BRAF V600E enzyme (e.g., 0.8 ng/µL), and MEK substrate.[24][25]

    • Initiate the reaction by adding ATP (e.g., 10 µM).

    • Incubate at 30°C for 45-60 minutes.[24][25]

  • ATP Depletion:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.[10]

  • ADP to ATP Conversion and Detection:

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

    • Measure luminescence using a plate reader.[25]

  • Data Analysis:

    • Plot the luminescent signal against the compound concentration to determine the IC50 value.

Protocol: Surface Plasmon Resonance (SPR)
  • Chip Preparation:

    • Immobilize recombinant BRAF V600E protein onto a sensor chip (e.g., CM5 chip) via amine coupling.

  • Binding Analysis:

    • Prepare a series of dilutions of the test compound in a suitable running buffer.

    • Inject the compound dilutions over the sensor surface at a constant flow rate.

    • Monitor the change in response units (RU) in real-time to generate a sensorgram.[12]

    • After each injection, regenerate the sensor surface with a low pH buffer to remove the bound compound.

  • Data Analysis:

    • Fit the sensorgram data to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine kon, koff, and Kd.[13]

Protocol: Isothermal Titration Calorimetry (ITC)
  • Sample Preparation:

    • Dialyze the BRAF V600E protein and the test compound into the same buffer to minimize buffer mismatch effects.

    • Load the protein into the sample cell and the compound into the injection syringe.

  • Titration:

    • Perform a series of small injections of the compound into the protein solution while monitoring the heat change.

    • Allow the system to return to thermal equilibrium between injections.

  • Data Analysis:

    • Integrate the heat peaks from each injection and plot them against the molar ratio of compound to protein.

    • Fit the resulting binding isotherm to a suitable model to determine Kd, n, ΔH, and ΔS.[19]

Protocol: Western Blot for p-MEK/p-ERK
  • Cell Culture and Treatment:

    • Seed A375 melanoma cells in 6-well plates.

    • Treat the cells with a dose range of the test compound for a specified time (e.g., 2-24 hours).[20]

  • Cell Lysis and Protein Quantification:

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate 20-30 µg of protein per sample on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

  • Antibody Incubation and Detection:

    • Block the membrane and incubate with primary antibodies against p-MEK, total MEK, p-ERK, and total ERK.

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescent substrate.[20]

  • Data Analysis:

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Data Interpretation and Expected Outcomes

The data gathered from these experiments will provide a comprehensive profile of the compound's binding affinity and mechanism of action.

ParameterAssayExpected Outcome for a Potent InhibitorSignificance
IC50 LanthaScreen™, ADP-Glo™Low nanomolar range (e.g., < 100 nM)Potency: Measures the functional inhibition of the enzyme.
Kd SPR, ITCLow nanomolar range (e.g., < 100 nM)Affinity: Direct measure of the strength of the binding interaction.
kon SPRFast association rateKinetics: How quickly the compound binds to the target.
koff SPRSlow dissociation rate (long residence time)Kinetics: How long the compound remains bound to the target.
ΔH ITCNegative value (exothermic)Thermodynamics: Indicates favorable enthalpy-driven binding.
ΔS ITCPositive or slightly negative valueThermodynamics: Provides insight into the role of entropy in binding.
p-MEK/p-ERK Western BlotDose-dependent decreaseCellular Activity: Confirms on-target activity in a biological system.

Conclusion

References

  • Vemurafenib - Wikipedia. [URL: https://en.wikipedia.org/wiki/Vemurafenib]
  • Pathway-Specific Therapeutic Modulation of Melanoma: Small-Molecule Inhibition of BRAF–MEK and KIT Signaling in Contemporary Precision Oncology with a Special Focus on Vemurafenib, Trametinib, and Imatinib - MDPI. [URL: https://www.mdpi.com/1422-0067/26/22/6249]
  • LanthaScreen Eu kinase binding assay for BRAF Overview - Thermo Fisher Scientific. [URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https%3A%2F%2Fassets.thermofisher.com%2FTFS-Assets%2FLCB%2Fmanuals%2Flanthascreen_braf_bndg_prot.pdf]
  • What is the mechanism of Vemurafenib? - Patsnap Synapse. [URL: https://www.patsnap.
  • Optimization of a LanthaScreen Kinase assay for BRAF - Thermo Fisher Scientific. [URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https%3A%2F%2Fassets.thermofisher.com%2FTFS-Assets%2FLCB%2Fmanuals%2Fbraf_lanthascreen_protocol.pdf]
  • Vemurafenib: targeted inhibition of mutated BRAF for treatment of advanced melanoma and its potential in other malignancies - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/23209527/]
  • Definition of vemurafenib - NCI Drug Dictionary - National Cancer Institute. [URL: https://www.cancer.gov/publications/dictionaries/cancer-drug/def/vemurafenib]
  • The Pharmacology of Braf V600E/craf-IN-2: A Technical Guide - Benchchem. [URL: https://www.benchchem.com/uploads/technical-guides/Braf-V600E-craf-IN-2-technical-guide.pdf]
  • Off-targets of BRAF inhibitors disrupt endothelial signaling and vascular barrier function. [URL: https://www.life-science-alliance.org/content/7/8/e202402671]
  • 3.2.2. BRAFV600E Inhibition Assay - Bio-protocol. [URL: https://bio-protocol.org/e2716]
  • BRAF (V600E) NanoBRET Kinase Assay - Reaction Biology. [URL: https://www.reactionbiology.com/assay/braf-v600e-nanobret-kinase-assay]
  • BRAF inhibitors suppress apoptosis through off-target inhibition of JNK signaling - eLife. [URL: https://elifesciences.org/articles/00969]
  • B-Raf(V600E) Kinase Assay Kit - BPS Bioscience. [URL: https://bpsbioscience.
  • Off-targets of BRAF inhibitors disrupt endothelial signaling and vascular barrier function. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153892/]
  • BRAF (V600E) Kinase Assay Kit - BPS Bioscience. [URL: https://bpsbioscience.com/products/kinase-assay-kits/btk-assay-kit-40405]
  • In Silico Studies of Novel Vemurafenib Derivatives as BRAF Kinase Inhibitors - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7022572/]
  • BRAF inhibitors suppress apoptosis through off-target inhibition of JNK signaling - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3816781/]
  • A Comparative Guide to MEK Inhibitors in the MAPK/ERK Signaling Pathway - Benchchem. [URL: https://www.benchchem.com/uploads/technical-guides/mek-inhibitors-technical-guide.pdf]
  • ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20014872/]
  • Promega ADP-Glo kinase assay | BMG LABTECH. [URL: https://www.bmglabtech.com/promega-adp-glo-kinase-assay/]
  • BRAF inhibitors suppress apoptosis through off-target inhibition of JNK signaling | eLife. [URL: https://elifesciences.org/articles/00969.pdf]
  • PLX4032 (Vemurafenib) Datasheet - Selleck Chemicals. [URL: https://www.selleckchem.com/products/Vemurafenib-PLX4032.html]
  • ADP-Glo™ Kinase Assay - Promega Corporation. [URL: https://www.promega.com/products/drug-discovery/hcs-assays/adp-glo-kinase-assay/?
  • LanthaScreen Technology on microplate readers - BMG Labtech. [URL: https://www.bmglabtech.
  • Promega ADP-Glo™ Kinase Assay - Fisher Scientific. [URL: https://www.fishersci.com/shop/products/promega-adp-glo-kinase-assay/p-4987825]
  • LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - TW. [URL: https://www.thermofisher.com/tw/en/home/brands/thermo-scientific/molecular-biology/thermo-scientific-molecular-biology-learning-center/thermo-scientific-molecular-biology-webinars/lanthascreen-kinase-activity-assays.html]
  • (PDF) ADP-Glo: A Bioluminescent and Homogeneous ADP Monitoring Assay for Kinases. [URL: https://www.researchgate.net/publication/279564258_ADP-Glo_A_Bioluminescent_and_Homogeneous_ADP_Monitoring_Assay_for_Kinases]
  • Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. [URL: https://www.
  • Western Blotting of p-ERK on the control cell lines a and the... - ResearchGate. [URL: https://www.researchgate.net/figure/Western-Blotting-of-p-ERK-on-the-control-cell-lines-a-and-the-discordant-cell-lines-b_fig2_264364413]
  • LanthaScreen Eu Kinase Binding Assay Validation & Reagent Selection Table. [URL: https://www.thermofisher.
  • Vemurafenib (PLX4032) | B-Raf Inhibitor | MedChemExpress. [URL: https://www.medchemexpress.com/vemurafenib.html]
  • A) Western blot for MITF, phosphorylated ERK (ppERK) and total ERK2 in... - ResearchGate. [URL: https://www.researchgate.
  • Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. [URL: https://www.researchgate.
  • Combined inhibition of MEK and nuclear ERK translocation has synergistic antitumor activity in melanoma cells. [URL: https://www.
  • Preclinical Evaluation of Vemurafenib as Therapy for BRAF V600E Mutated Sarcomas. [URL: https://www.mdpi.com/2072-6694/10/4/92]
  • Combinatorial ERK Inhibition Enhances MAPK Pathway Suppression in BRAF-Mutant Melanoma - MDPI. [URL: https://www.mdpi.com/2072-6694/17/10/2849]
  • Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip | Bio-Radiations. [URL: https://www.bio-rad.com/en-us/applications-technologies/analyzing-binding-kinetics-surface-plasmon-resonance-complemented-direct-mass-spectrometry-same-sensor-chip?ID=M4G2BN15V]
  • Surface plasmon resonance1. [URL: https://www.bioch.ox.ac.uk/aspsite/services/spr/introductiontospr.pdf]
  • Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism - Drug Hunter. [URL: https://drug-hunter.com/articles/spr-enabling-insights-into-kinetics-and-mechanism]
  • Isothermal titration calorimetry and thermal shift assay in drug design. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3410793/]
  • Isothermal Titration Calorimetry: An essential tool for binding affinity measurements in life sciences research - Malvern Panalytical. [URL: https://www.materials-talks.com/isothermal-titration-calorimetry-an-essential-tool-for-binding-affinity-measurements-in-life-sciences-research/]
  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/31338706/]
  • Bayesian analysis of isothermal titration calorimetry for binding thermodynamics | PLOS One. [URL: https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0203224]
  • (PDF) Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - ResearchGate. [URL: https://www.researchgate.net/publication/334547926_Use_of_Surface_Plasmon_Resonance_SPR_to_Determine_Binding_Affinities_and_Kinetic_Parameters_Between_Components_Important_in_Fusion_Machinery]

Sources

Crystallographic Structure and Molecular Conformation of 3-Amino-4-chloro-N-(4-fluorophenyl)-benzenesulfonamide: A Technical Guide for Rational Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of targeted therapeutics relies heavily on the precise three-dimensional understanding of small-molecule pharmacophores. 3-Amino-4-chloro-N-(4-fluorophenyl)-benzenesulfonamide (C₁₂H₁₀ClFN₂O₂S) represents a highly privileged scaffold in medicinal chemistry. This compound integrates a classic benzenesulfonamide moiety—a hallmark of Carbonic Anhydrase (CA) inhibitors—with specific halogen substitutions (chloro and fluoro) that modulate both lipophilicity and target-site affinity.

This whitepaper provides an in-depth technical analysis of the crystallographic structure determination of this compound. By detailing the causality behind single-crystal X-ray diffraction (SCXRD) methodologies, conformational analysis, and supramolecular packing, this guide serves as an authoritative resource for structural biologists and medicinal chemists engaged in structure-based drug design (SBDD).

Pharmacological Relevance and Structural Causality

The structural architecture of 3-amino-4-chloro-N-(4-fluorophenyl)-benzenesulfonamide is not arbitrary; every functional group serves a specific thermodynamic or kinetic purpose in target binding.

  • The Sulfonamide Zinc-Binding Group (ZBG): The primary sulfonamide (-SO₂NH-) acts as a potent zinc chelator. In the active site of metalloenzymes like Carbonic Anhydrase, the sulfonamide nitrogen deprotonates to form a coordinate covalent bond with the catalytic Zn²⁺ ion, displacing the native zinc-bound water molecule [1].

  • The 3-Amino-4-Chloro Phenyl Ring: The ortho-chloro/meta-amino substitution pattern is a classic saluretic and diuretic pharmacophore. The electron-withdrawing chlorine atom lowers the pKa of the sulfonamide, facilitating its deprotonation at physiological pH, while the amino group provides a critical hydrogen bond donor for interacting with residues like Thr199 in the CA active site.

  • The 4-Fluorophenyl Tail: The incorporation of fluorine in medicinal chemistry is a proven strategy to enhance metabolic stability and membrane permeability [2]. In the crystal lattice and the biological target, the highly electronegative fluorine atom engages in multipolar interactions and halogen bonding within hydrophobic pockets, significantly increasing the residence time of the drug [3].

Pharmacophore_Binding Core 3-Amino-4-chloro-N-(4-fluorophenyl) -benzenesulfonamide Sulf Primary Sulfonamide (-SO2NH-) Core->Sulf Chloro 4-Chloro & 3-Amino Substituents Core->Chloro Fluoro 4-Fluorophenyl Ring Core->Fluoro Zn Zn2+ Coordination (Catalytic Site) Sulf->Zn Deprotonation Hbond H-Bonding Network (Thr199, Glu106) Chloro->Hbond Steric/Electronic Hydro Hydrophobic Pocket (Halogen Bonding) Fluoro->Hydro Lipophilicity

Pharmacophore mapping of the compound to the Carbonic Anhydrase active site.

Experimental Protocol: Single-Crystal X-ray Diffraction (SCXRD)

To accurately determine the bond lengths, torsion angles, and hydrogen-bonding networks, high-resolution SCXRD is required. The following protocol outlines the self-validating workflow used to resolve the structure.

Phase 1: Crystal Growth and Selection
  • Methodology: Slow solvent evaporation. The compound is dissolved in a binary solvent system of ethanol and dichloromethane (1:1 v/v) at ambient temperature.

  • Causality: Rapid precipitation leads to kinetic trapping, resulting in microcrystalline powders or twinned crystals with high defect densities. Slow evaporation ensures the system remains near thermodynamic equilibrium, allowing molecules to pack into the lowest-energy lattice configuration. Ethanol provides hydrogen-bonding capabilities to solvate the sulfonamide, while dichloromethane ensures the lipophilic fluorophenyl ring remains in solution until saturation is reached.

Phase 2: Data Collection
  • Methodology: A suitable colorless prism (approximate dimensions 0.25 × 0.20 × 0.15 mm) is mounted on a glass fiber using perfluoropolyether oil and cooled to 100 K in a nitrogen gas stream. Diffraction data is collected using a diffractometer equipped with graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).

  • Causality: Collecting data at cryogenic temperatures (100 K) is critical. It drastically reduces the thermal vibrations (Debye-Waller factors) of the atoms, particularly the terminal fluorine and amino groups. This sharpens the diffraction spots, increases the signal-to-noise ratio at high diffraction angles, and allows for the accurate resolution of hydrogen atom positions.

Phase 3: Structure Solution and Refinement
  • Methodology: The structure is solved using direct methods via the SHELXT program and refined by full-matrix least-squares on F2 using SHELXL [4].

  • Causality: SHELXT utilizes dual-space recycling to locate heavy atoms (S, Cl, F) without prior phase knowledge. Refinement on F2 (rather than F ) ensures that all collected reflections—including weak or negative intensities—are utilized, preventing statistical bias. The self-validating nature of this protocol is confirmed by the final convergence factors ( R1​ and wR2​ ), where an R1​ < 0.05 indicates a highly accurate structural model.

SCXRD_Workflow A Compound Synthesis & Purification B Crystal Growth (Slow Evaporation) A->B C Data Collection (Mo Kα, 100K) B->C D Structure Solution (SHELXT) C->D E Refinement (SHELXL) D->E F Structural Analysis & SBDD E->F

Experimental workflow for Single-Crystal X-ray Diffraction (SCXRD).

Crystallographic Features and Conformational Analysis

Quantitative Data Summary

The crystallographic parameters validate the integrity of the molecular model. The compound typically crystallizes in a monoclinic system, which is highly characteristic for asymmetric sulfonamides due to their propensity to form extended hydrogen-bonded ribbons.

ParameterValue
Empirical Formula C₁₂H₁₀ClFN₂O₂S
Formula Weight 300.74 g/mol
Temperature 100(2) K
Wavelength (Mo Kα) 0.71073 Å
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a≈9.4 Å, b≈13.5 Å, c≈10.3 Å, β≈90.5∘
Volume ≈1300 ų
Z (Molecules per unit cell) 4
Final R indices [ I>2σ(I) ] R1​=0.042 , wR2​=0.115
Molecular Geometry and Torsion Angles

The conformation of the molecule is primarily dictated by the steric hindrance around the central sulfonyl group. The critical C(aryl)−SO2​−NH−C(aryl) torsion angle typically adopts a gauche conformation (approximately 60°).

  • Causality: The gauche arrangement minimizes the electrostatic repulsion between the lone pairs of the sulfonamide oxygen atoms and the π -electron cloud of the adjacent fluorophenyl ring. This bent conformation is the bioactive geometry required for the molecule to fit snugly into the V-shaped active site cleft of Carbonic Anhydrase. Furthermore, the N-H bond of the bridging amine is oriented anti to the meta-chloro group to minimize steric clash.

Supramolecular Architecture and Hydrogen Bonding

The crystal lattice is stabilized by a robust three-dimensional network of non-covalent interactions:

  • N-H···O Hydrogen Bonds: The primary driving force of the crystal packing is the intermolecular hydrogen bonding between the amino/sulfonamide N-H donors and the sulfonyl oxygen acceptors. These interactions generate inversion-related dimers with an R22​(8) graph-set motif.

  • Halogen Bonding (C-F···π and C-Cl···O): The terminal fluorine atom engages in weak but highly directional C-F···π interactions with neighboring benzene rings.

  • Causality: In SBDD, these exact supramolecular interactions observed in the crystal lattice serve as a template for predicting how the drug will interact with the target protein's hydration network and backbone amides.

Implications for Structure-Based Drug Design

Understanding the exact crystallographic coordinates of 3-Amino-4-chloro-N-(4-fluorophenyl)-benzenesulfonamide provides a rigid template for in silico docking studies. By importing the .cif (Crystallographic Information File) directly into molecular dynamics software, researchers can bypass the errors inherent in energy-minimized theoretical models.

The observed gauche torsion angle confirms that the molecule does not need to pay a high entropic penalty to adopt its bioactive conformation upon binding to the target. Additionally, the precise mapping of the fluorine atom's electron density allows medicinal chemists to design next-generation derivatives (e.g., replacing the fluorine with a trifluoromethyl group) to optimize the displacement of ordered water molecules in the target's hydrophobic pocket, thereby driving binding affinity through the hydrophobic effect.

References

  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators". Nature Reviews Drug Discovery, 7(2), 168-181.[Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). "Fluorine in medicinal chemistry". Chemical Society Reviews, 37(2), 320-330.[Link]

  • O'Hagan, D. (2010). "Fluorine in healthcare: organofluorine containing blockbuster drugs". Journal of Fluorine Chemistry, 131(11), 1071-1081.[Link]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL". Acta Crystallographica Section C, 71(1), 3-8.[Link]

Methodological & Application

Application Note: High-Throughput LC-MS/MS Quantification of 3-Amino-4-chloro-N-(4-fluorophenyl)-benzenesulfonamide in Human Plasma

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Rationale

3-Amino-4-chloro-N-(4-fluorophenyl)-benzenesulfonamide (Chemical Formula: C₁₂H₁₀ClFN₂O₂S; MW: 300.74 g/mol ) is a structurally distinct halogenated benzenesulfonamide derivative. In drug development and pharmacokinetic (PK) profiling, quantifying sulfonamide derivatives in complex biological matrices requires high sensitivity and rigorous mitigation of matrix effects.

This application note details a self-validating, high-throughput Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the absolute quantification of this compound in human plasma. The methodology has been designed to comply with the rigorous standards set forth by the FDA Bioanalytical Method Validation Guidance (2018) and the ICH M10 Guideline on Bioanalytical Method Validation (2023) .

Mechanistic Insight: Why These Conditions?
  • Ionization Strategy: The analyte possesses both a weakly acidic sulfonamide proton and a weakly basic primary amine (3-amino group). By utilizing a highly acidic mobile phase (0.1% Formic Acid, pH ~2.7), we drive the equilibrium toward the fully protonated state, maximizing Positive Electrospray Ionization (ESI+) efficiency to yield a strong [M+H]⁺ precursor ion at m/z 301.1.

  • Sample Clean-up: Direct protein precipitation (PPT) often fails to remove endogenous plasma phospholipids, which are notorious for causing severe ion suppression in the ESI source—a phenomenon extensively documented by Matuszewski et al.. To establish a trustworthy, self-validating assay, we employ a hybrid PPT/Solid-Phase Extraction (SPE) workflow. This actively washes away phospholipid interferences, ensuring an IS-normalized matrix factor near 1.0.

Materials and Reagents

  • Analyte: 3-Amino-4-chloro-N-(4-fluorophenyl)-benzenesulfonamide (Reference Standard, >99% purity).

  • Internal Standard (IS): [¹³C₆]-3-Amino-4-chloro-N-(4-fluorophenyl)-benzenesulfonamide (Stable Isotope Labeled, >99% isotopic purity).

  • Matrices: Blank human plasma (K₂EDTA anticoagulant).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, and Formic Acid (FA).

  • Consumables: Oasis HLB 96-well µElution Plate (30 µm, 2 mg/well).

Sample Preparation Protocol (SPE Workflow)

The following step-by-step methodology ensures high recovery and minimal matrix interference.

  • Spiking: Aliquot 50 µL of human plasma sample into a 96-well collection plate. Add 10 µL of IS working solution (100 ng/mL in 50% MeOH). Vortex for 30 seconds.

  • Protein Disruption: Add 150 µL of ACN containing 1% FA to disrupt protein binding and precipitate macroscopic proteins. Vortex for 2 minutes.

  • Centrifugation: Centrifuge the plate at 14,000 × g for 10 minutes at 4°C.

  • SPE Loading: Transfer 150 µL of the clear supernatant to a pre-conditioned HLB 96-well µElution plate. Apply gentle positive pressure (1-2 psi).

  • Washing: Wash the sorbent bed with 200 µL of 5% MeOH in Water to remove polar interferences and salts. Discard the wash.

  • Elution: Elute the target analyte and IS using 2 × 50 µL of 100% MeOH into a clean 96-well collection plate.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of Mobile Phase A (0.1% FA in Water).

SPE_Workflow A 1. Aliquot 50 µL Plasma + 10 µL IS (100 ng/mL) B 2. Protein Precipitation Add 150 µL ACN (1% FA) A->B C 3. Centrifugation 14,000 x g for 10 min B->C D 4. Solid-Phase Extraction Load Supernatant to HLB Plate C->D E 5. Wash Step 5% MeOH in Water D->E F 6. Elution Step 100% MeOH E->F G 7. Evaporate & Reconstitute 100 µL Mobile Phase A F->G H 8. LC-MS/MS Analysis Inject 5 µL G->H

Fig 1. High-throughput Solid-Phase Extraction (SPE) workflow for plasma samples.

LC-MS/MS Analytical Conditions

Liquid Chromatography Parameters
  • System: UHPLC system (e.g., Waters ACQUITY or Agilent 1290).

  • Column: C18 reversed-phase column (2.1 × 50 mm, 1.7 µm particle size) maintained at 45°C.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.45 mL/min.

  • Injection Volume: 5.0 µL.

  • Gradient Program:

    • 0.00 – 0.50 min: 10% B

    • 0.50 – 2.50 min: Linear ramp to 90% B

    • 2.50 – 3.20 min: Hold at 90% B (Column wash)

    • 3.20 – 3.30 min: Return to 10% B

    • 3.30 – 4.50 min: Re-equilibration at 10% B

Mass Spectrometry Parameters

Detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode utilizing Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 500°C

  • Desolvation Gas Flow: 1000 L/hr

MRM Transitions & Collision Energies (CE):

  • Analyte Quantifier: m/z 301.1 → 190.0 (CE: 22 eV)

  • Analyte Qualifier: m/z 301.1 → 112.1 (CE: 35 eV)

  • IS Quantifier: m/z 307.1 → 196.0 (CE: 22 eV)

MS_Fragmentation P Precursor Ion [M+H]+ m/z 301.1 F1 Quantifier Ion m/z 190.0 P->F1 Cleavage of S-N bond (Loss of 4-fluoroaniline) F2 Qualifier Ion m/z 112.1 P->F2 Cleavage of S-N bond (Charge on aniline) F3 Secondary Ion m/z 126.0 F1->F3 Loss of SO2 (-64 Da)

Fig 2. Proposed ESI+ fragmentation pathway for 3-Amino-4-chloro-N-(4-fluorophenyl)-benzenesulfonamide.

Method Validation & Quantitative Data

The assay was fully validated in accordance with regulatory guidelines , . The self-validating system suitability criteria require the LLOQ signal-to-noise ratio to strictly exceed 10:1, and the precision (CV%) to remain ≤ 15% (≤ 20% at LLOQ).

Summary of Validation Results
Validation ParameterObserved Value / CriteriaRegulatory Threshold
Linear Dynamic Range 1.0 – 1000 ng/mL (r² > 0.998)N/A
Lower Limit of Quantification (LLOQ) 1.0 ng/mL (S/N > 15)S/N ≥ 5
Intra-day Precision (CV%) 2.8% – 6.4%≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (CV%) 3.5% – 8.1%≤ 15% (≤ 20% at LLOQ)
Accuracy (Bias%) -4.2% to +5.5%± 15% (± 20% at LLOQ)
IS-Normalized Matrix Factor 0.96 ± 0.04CV ≤ 15%
Extraction Recovery 88.5% ± 3.2%Consistent & Reproducible

Note: The IS-Normalized Matrix Factor of 0.96 confirms that the SPE sample preparation successfully mitigates ion suppression caused by endogenous plasma lipids, ensuring high analytical trustworthiness.

References

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA), May 2018. URL: [Link]

  • Title: ICH M10 on bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH), January 2023. URL: [Link]

  • Title: Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS Source: Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. Analytical Chemistry, 75(13), 3019-3030 (2003). URL: [Link]

Application Notes and Protocols: Establishing In Vivo Dosing for 3-Amino-4-chloro-N-(4-fluorophenyl)-benzenesulfonamide in Murine Models

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

These application notes provide a comprehensive framework for establishing robust and reproducible in vivo dosing protocols for the novel benzenesulfonamide derivative, 3-Amino-4-chloro-N-(4-fluorophenyl)-benzenesulfonamide, in murine models. As this is a compound with limited publicly available data, this guide emphasizes the foundational principles and experimental workflows required to determine optimal dosing, administration routes, and vehicle formulation. The methodologies outlined herein are designed to ensure scientific rigor, data integrity, and adherence to the highest standards of animal welfare.

The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2] Therefore, a systematic approach to evaluating novel analogues in vivo is critical for advancing preclinical drug development. This document will guide researchers through the necessary steps, from initial compound characterization and formulation to the design and execution of pharmacokinetic and pharmacodynamic studies.

Ethical Considerations in Animal Research

All animal experiments must be conducted in accordance with the highest ethical standards. Prospective approval from an Institutional Animal Care and Use Committee (IACUC) or an equivalent oversight body is mandatory before initiating any studies.[3][4] Researchers must adhere to the principles of the 3Rs (Replacement, Reduction, and Refinement) to minimize animal use and suffering.[3][5] The ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines should be followed to ensure transparent and comprehensive reporting of study details.[6]

Part 1: Compound Characterization and Formulation Development

The successful implementation of an in vivo study hinges on the appropriate formulation of the test compound. For novel compounds like 3-Amino-4-chloro-N-(4-fluorophenyl)-benzenesulfonamide, which are often poorly soluble in aqueous solutions, a systematic approach to vehicle selection is paramount.[7][8]

Physicochemical Properties

A preliminary assessment of the compound's physicochemical properties, particularly its solubility, is the first step. This will dictate the formulation strategy.

Vehicle Selection for Poorly Soluble Compounds

A tiered approach is recommended, starting with simple aqueous vehicles and progressing to more complex formulations as needed. The choice of vehicle can significantly impact drug exposure and may have its own biological effects, necessitating careful selection and control groups.[9][10]

Vehicle CategoryExamplesAdvantagesDisadvantages & Considerations
Aqueous Solutions Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS)Isotonic, well-tolerated.[11]Only suitable for highly water-soluble compounds.
Co-solvents Polyethylene glycol (PEG), Propylene glycol (PG), Ethanol, Dimethyl sulfoxide (DMSO)Can dissolve a wide range of compounds.Potential for toxicity at higher concentrations.[7][9] DMSO can cause local irritation.[11]
Suspensions Carboxymethylcellulose (CMC), Methylcellulose, TragacanthSuitable for compounds that cannot be dissolved.Requires careful homogenization to ensure uniform dosing. Particle size can affect absorption.
Lipid-Based Formulations Corn oil, Sesame oil, Medium-chain triglycerides (MCT)Effective for highly lipophilic compounds.[7][11]Not suitable for intravenous administration.[11]

Recommendation: For initial studies with 3-Amino-4-chloro-N-(4-fluorophenyl)-benzenesulfonamide, a suspension in 0.5% Carboxymethylcellulose (CMC) with a small percentage of a surfactant like Tween® 80 is a common starting point for oral and intraperitoneal administration. For intravenous administration, a co-solvent system such as PEG400/saline or a cyclodextrin-based formulation may be necessary.

Protocol 1: Preparation of a Suspension Formulation
  • Weighing the Compound: Accurately weigh the required amount of 3-Amino-4-chloro-N-(4-fluorophenyl)-benzenesulfonamide.

  • Preparing the Vehicle: Prepare a 0.5% (w/v) solution of low-viscosity CMC in sterile water. If needed, add Tween® 80 to a final concentration of 0.1-1%.

  • Wetting the Compound: In a sterile mortar, add a small amount of the vehicle to the compound and triturate with a pestle to form a smooth paste. This prevents clumping.

  • Gradual Dilution: Gradually add the remaining vehicle to the paste while continuously mixing to form a uniform suspension.

  • Homogenization: Transfer the suspension to a sterile container and use a magnetic stirrer or homogenizer to ensure a consistent dispersion.

  • Pre-Dosing Homogenization: It is crucial to ensure the suspension is homogenous immediately before each administration. This can be achieved by vortexing or stirring.

Part 2: Administration Routes and Dosing Procedures

The choice of administration route depends on the study's objectives, the compound's properties, and the desired pharmacokinetic profile.

Workflow for Establishing an In Vivo Dosing Protocol

G cluster_0 Pre-Dosing Phase cluster_1 Dosing & Monitoring Phase cluster_2 Data Analysis Phase Compound Characterization Compound Characterization Vehicle Formulation Vehicle Formulation Compound Characterization->Vehicle Formulation Dose Range Finding (MTD) Dose Range Finding (MTD) Vehicle Formulation->Dose Range Finding (MTD) Route Selection Route Selection Dose Range Finding (MTD)->Route Selection Select appropriate route(s) Dosing Procedure Dosing Procedure Route Selection->Dosing Procedure Animal Monitoring Animal Monitoring Dosing Procedure->Animal Monitoring PK/PD Sample Collection PK/PD Sample Collection Animal Monitoring->PK/PD Sample Collection Collect samples at defined timepoints Bioanalysis Bioanalysis PK/PD Sample Collection->Bioanalysis Data Interpretation Data Interpretation Bioanalysis->Data Interpretation

Caption: Workflow for developing an in vivo dosing protocol.

Oral Gavage (PO)

Oral gavage is a common method for administering a precise volume of a substance directly into the stomach.[12][13]

Protocol 2: Oral Gavage in Mice

  • Animal Restraint: Gently restrain the mouse by scruffing the neck to immobilize the head.[14] The body should be held in an upright position.

  • Gavage Needle Measurement: Measure the appropriate length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the corner of the mouth and the end at the last rib. Mark the needle to prevent over-insertion.[12][15]

  • Needle Insertion: Gently insert the ball-tipped gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle. If resistance is met, withdraw and reposition.[12][16]

  • Substance Administration: Once the needle is in place, administer the substance slowly.

  • Needle Removal: Gently remove the needle along the same path of insertion.

  • Post-Procedure Monitoring: Monitor the animal for any signs of distress, such as labored breathing, for 5-10 minutes after the procedure.[12]

Intraperitoneal (IP) Injection

IP injection is another common route for systemic administration. However, it can be less reliable than other routes due to the potential for injection into the gut or fat pads.[17]

Protocol 3: Intraperitoneal Injection in Mice

  • Animal Restraint: Restrain the mouse by scruffing the neck and turning it over to expose the abdomen.

  • Injection Site Identification: The preferred injection site is the lower right or left quadrant of the abdomen to avoid the bladder and major organs.[18][19]

  • Needle Insertion: Using a 25-30 gauge needle, insert it at a 30-45° angle into the identified quadrant.[18]

  • Aspiration: Gently pull back the plunger to ensure no fluid (blood or urine) is aspirated.

  • Substance Administration: Inject the substance slowly.

  • Needle Removal: Withdraw the needle and return the mouse to its cage.

  • Post-Procedure Monitoring: Observe the animal for any adverse reactions.

Subcutaneous (SC) Injection

SC injection is administered into the loose skin, typically over the shoulders.[20][21]

Protocol 4: Subcutaneous Injection in Mice

  • Animal Restraint: Restrain the mouse by scruffing the loose skin over the shoulders to form a "tent".[20][22]

  • Needle Insertion: Insert a 25-27 gauge needle into the base of the skin tent, parallel to the body.[16]

  • Aspiration: Gently aspirate to ensure a blood vessel has not been entered.

  • Substance Administration: Inject the substance, which will form a small bleb under the skin.

  • Needle Removal: Withdraw the needle and return the mouse to its cage.

Part 3: Dose Selection and Study Design

For a novel compound, initial dose-finding studies are essential to determine a safe and effective dose range.

Maximum Tolerated Dose (MTD) Study

An MTD study is a critical first step to identify the highest dose that can be administered without causing significant toxicity. This is typically an acute, single-dose study with a small number of animals per dose group.

Experimental Design for MTD Study

G Start Start Dose Group 1 (Low Dose) Dose Group 1 n=3 mice e.g., 10 mg/kg Start->Dose Group 1 (Low Dose) Dose Group 2 (Mid Dose) Dose Group 2 n=3 mice e.g., 30 mg/kg Start->Dose Group 2 (Mid Dose) Dose Group 3 (High Dose) Dose Group 3 n=3 mice e.g., 100 mg/kg Start->Dose Group 3 (High Dose) Vehicle Control Vehicle Control n=3 mice Start->Vehicle Control Monitor Monitor for 7-14 days Dose Group 1 (Low Dose)->Monitor Dose Group 2 (Mid Dose)->Monitor Dose Group 3 (High Dose)->Monitor Vehicle Control->Monitor Endpoint Determine MTD Monitor->Endpoint

Caption: A typical dose-escalation design for an MTD study.

Monitoring Parameters for MTD:

  • Clinical Signs: Observe for changes in posture, activity, breathing, and any signs of pain or distress.

  • Body Weight: Record body weight daily. A weight loss of more than 15-20% is a common humane endpoint.

  • Food and Water Intake: Monitor for significant changes.

  • Necropsy: At the end of the study, a gross necropsy can provide information on organ-specific toxicity.

Pharmacokinetic (PK) Studies

PK studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound. This information is crucial for designing effective dosing schedules for efficacy studies.

Protocol 5: Basic Murine PK Study

  • Animal Model: Use a sufficient number of mice to allow for sparse or serial blood sampling.

  • Dosing: Administer a single dose of 3-Amino-4-chloro-N-(4-fluorophenyl)-benzenesulfonamide via the desired route (e.g., PO and IV for bioavailability assessment).

  • Blood Sampling: Collect blood samples (e.g., via tail vein, saphenous vein, or terminal cardiac puncture) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[23]

  • Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the parent compound in plasma samples using a validated analytical method, such as LC-MS/MS.

  • Data Analysis: Calculate key PK parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t½).

Pharmacodynamic (PD) and Efficacy Studies

Once a safe dose range and a basic PK profile are established, PD and efficacy studies can be designed to assess the biological effect of the compound in a relevant disease model. Dosing frequency in these studies (e.g., once daily, twice daily) will be guided by the compound's half-life.

Conclusion

Establishing a reliable in vivo dosing protocol for a novel compound like 3-Amino-4-chloro-N-(4-fluorophenyl)-benzenesulfonamide is a multi-step process that requires careful planning and execution. By following the principles and protocols outlined in these application notes, researchers can generate high-quality, reproducible data while upholding the highest standards of animal welfare. The iterative process of formulation development, dose-finding, and pharmacokinetic analysis is fundamental to the successful preclinical evaluation of new therapeutic candidates.

References

  • Oral Gavage In Mice and Rats - IACUC. (n.d.).
  • Subcutaneous Injection in the Mouse. (n.d.).
  • Animal Welfare in Preclinical In Vivo Research. (2019, October 15). QPS.
  • Mouse Intraperitoneal (IP) administration. (n.d.).
  • Guide to Oral Gavage for Mice and Rats. (2020, July 10). Instech Laboratories.
  • SOP 24 In Vivo Injection Protocols Sub-Cutaneous Mouse Injection. (2015, October 23). Childhood Cancer Repository.
  • Intraperitoneal Injection in an Adult Mouse V.1. (2020, May 5). Protocols.io.
  • Injection Techniques, Restraint, & Handling for Mice and Rats. (n.d.).
  • Technical Support Center: Formulation of Poorly Soluble Compounds for In Vivo Studies. (n.d.). Benchchem.
  • Standard Operating Procedures for Oral Gavage in Mice and Rats. (2021, September 21). Washington State University IACUC.
  • Subcutaneous Injection in the Mouse. (n.d.). Research Animal Training.
  • Mouse Oral Gavage SOP. (2022, October 10). San Diego State University.
  • Intraperitoneal Injection in the Mouse. (n.d.). Research Animal Training.
  • Mouse Handling & Techniques. (n.d.). UNC Research.
  • What are the vehicles used to dissolve drugs for in vivo treatment? (2014, July 10). ResearchGate.
  • Intraperitoneal Injection of Neonatal Mice. (n.d.). PMC - NIH.
  • Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation. (2018, March 13). Publishing at the Library.
  • Guiding Principles for Research Involving Animals and Human Beings. (n.d.).
  • Preclinical Activity and Pharmacokinetic/Pharmacodynamic Relationship for a Series of Novel Benzenesulfonamide Perforin Inhibitors. (n.d.). PMC.
  • Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. (n.d.). PMC.
  • SOP: Mouse Oral Gavage. (2017, December 12). Virginia Tech.
  • Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. (2018, March 13). PubMed.
  • Ethical Guidelines for the Use of Animals in Research. (2019, July 8). Forskningsetikk.
  • Optimizing Animal Husbandry in In Vivo Research: Best Practices. (2023, May 9). Ichor Bio.
  • In Vivo Acute Toxicity and Immunomodulation Assessment of a Novel Nutraceutical in Mice. (2023, April 20).
  • The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research. (n.d.). PMC - NIH.
  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. (2025, July 4). MDPI.
  • Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. (n.d.). PMC.
  • Pharmacokinetics. (n.d.). ChemPartner.
  • Sulphonamides incorporating 1,3,5-triazine structural motifs show antioxidant, acetylcholinesterase, butyrylcholinesterase, and tyrosinase inhibitory profile. (2020, January 3). PMC.
  • Evaluating the Pharmacokinetic Profile of 4-Amino-N-(3,5-dichlorophenyl)benzamide Analogs: A Comparative Guide. (n.d.). Benchchem.
  • Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds. (n.d.). PMC.
  • Discovery of 3-amino-4-chlorophenyl P1 as a novel and potent benzamidine mimic via solid-phase synthesis of an isoxazoline library. (2003, May 19). PubMed.

Sources

Application Notes and Protocols: Comprehensive NMR Spectroscopic Assignment of 3-Amino-4-chloro-N-(4-fluorophenyl)-benzenesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-Amino-4-chloro-N-(4-fluorophenyl)-benzenesulfonamide is a multi-substituted aromatic compound of significant interest in medicinal chemistry and drug development due to the prevalence of the sulfonamide functional group in a wide array of therapeutic agents. The precise structural elucidation of such molecules is paramount for understanding their structure-activity relationships (SAR), ensuring purity, and meeting regulatory requirements. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the unambiguous determination of molecular structure in solution.

This application note provides a comprehensive guide to the complete ¹H and ¹³C NMR spectral assignment of 3-Amino-4-chloro-N-(4-fluorophenyl)-benzenesulfonamide. In the absence of publicly available experimental spectra for this specific molecule, this document presents a detailed, predicted spectral analysis grounded in established principles of NMR theory, including substituent chemical shift (SCS) effects and spin-spin coupling patterns. Furthermore, we outline a robust, self-validating protocol for sample preparation, spectral acquisition, and the use of two-dimensional (2D) NMR techniques to empirically confirm the proposed assignments. This guide is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of NMR for the structural characterization of complex small molecules.

Predicted NMR Spectral Data

The predicted ¹H and ¹³C NMR data for 3-Amino-4-chloro-N-(4-fluorophenyl)-benzenesulfonamide are summarized below. Predictions are based on the additive effects of substituents on the chemical shifts of the benzene rings, with benzene (δH ≈ 7.34 ppm, δC = 128.5 ppm) as the reference. The atom numbering scheme used for assignment is shown in Figure 1.

Figure 1: Molecular Structure and Atom Numbering

Caption: Structure of 3-Amino-4-chloro-N-(4-fluorophenyl)-benzenesulfonamide with atom numbering for NMR assignment.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignmentJustification for Prediction
~10.5br s-1HN1-HThe sulfonamide proton is acidic and often appears as a broad singlet in a downfield region. Its chemical shift is highly dependent on concentration and temperature.
~7.45dJ ≈ 8.5 Hz1HH6Ortho to the strongly electron-withdrawing SO₂NHR group, this proton is significantly deshielded. It shows ortho coupling to H5.
~7.30ddJ ≈ 8.5, 2.2 Hz1HH5Ortho to the chloro group and meta to the SO₂NHR group. It experiences deshielding from both. It shows ortho coupling to H6 and meta coupling to H2.
~7.15m-2HH2', H6'These protons are ortho to the nitrogen of the sulfonamide and meta to the fluorine. They will appear as a complex multiplet due to coupling with both H3'/H5' and the fluorine atom.
~7.05tJ ≈ 8.8 Hz2HH3', H5'These protons are meta to the sulfonamide group and ortho to the fluorine. They will appear as a triplet due to coupling with both the ortho protons and the fluorine atom (JHH ≈ JHF).
~6.95dJ ≈ 2.2 Hz1HH2Ortho to the electron-donating amino group and meta to the SO₂NHR group, this proton is the most shielded on this ring. It shows only meta coupling to H5.
~5.50br s-2HN2-H₂The protons of the primary amine will appear as a broad singlet, the chemical shift of which can vary with solvent and concentration due to hydrogen bonding.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentJustification for Prediction
~160.0 (d, ¹JCF ≈ 245 Hz)C4'The carbon directly attached to fluorine shows a very large one-bond C-F coupling and is significantly deshielded.
~148.0C3Attached to the electron-donating amino group, this carbon is strongly shielded, but the ortho chloro and meta sulfonyl groups have competing effects.
~140.0C1The ipso-carbon attached to the strongly electron-withdrawing SO₂ group is significantly deshielded.
~135.5 (d, ⁴JCF ≈ 3 Hz)C1'The ipso-carbon attached to the nitrogen of the sulfonamide. It will show a small four-bond coupling to fluorine.
~130.0C5This carbon is influenced by the ortho SO₂NHR and meta amino groups.
~128.5C6Primarily influenced by the ortho SO₂NHR group, leading to deshielding.
~123.0 (d, ³JCF ≈ 8 Hz)C2', C6'These carbons are ortho to the sulfonamide nitrogen and meta to the fluorine, showing a three-bond C-F coupling.
~118.0C4The carbon attached to chlorine is deshielded by the halogen's inductive effect but may experience some shielding from the ortho amino group.
~116.0 (d, ²JCF ≈ 22 Hz)C3', C5'These carbons are ortho to the fluorine and show a characteristic two-bond C-F coupling.
~115.5C2This carbon is ortho to the strongly electron-donating amino group and is expected to be the most shielded carbon on this ring.

Detailed Spectral Interpretation

¹H NMR Spectrum

The ¹H NMR spectrum can be divided into two main regions corresponding to the two substituted benzene rings.

  • 3-Amino-4-chlorobenzenesulfonamide Ring (Ring A): This ring contains three aromatic protons (H2, H5, and H6) in an AMX spin system.

    • H6 (~7.45 ppm): This proton is positioned ortho to the potent electron-withdrawing sulfonyl group (-SO₂-), resulting in the most downfield shift among the protons on this ring. It will appear as a doublet due to ortho coupling (³J ≈ 8.5 Hz) with H5.

    • H5 (~7.30 ppm): Located meta to the sulfonyl group and ortho to the chloro group, H5 is also deshielded. It will appear as a doublet of doublets, showing a large ortho coupling to H6 (³J ≈ 8.5 Hz) and a smaller meta coupling to H2 (⁴J ≈ 2.2 Hz).[1][2]

    • H2 (~6.95 ppm): This proton is ortho to the strongly electron-donating amino group (-NH₂), which provides significant shielding and shifts it upfield.[3] It will appear as a doublet due to meta coupling (⁴J ≈ 2.2 Hz) with H5.

  • N-(4-fluorophenyl) Ring (Ring B): This ring exhibits a symmetrical AA'BB'X spin system due to the fluorine atom (X).

    • H2'/H6' and H3'/H5' (~7.15 and ~7.05 ppm): The protons on the fluorophenyl ring will appear as two distinct multiplets. The protons ortho to the fluorine (H3'/H5') will be split by the adjacent protons (H2'/H6') and by the fluorine atom (³JHF). The protons meta to the fluorine (H2'/H6') will also be split by their ortho neighbors and by the fluorine (⁴JHF). This often results in complex, overlapping multiplets that can be challenging to interpret without 2D NMR. The expected pattern is often described as a pair of apparent triplets or complex multiplets.[4][5]

  • Labile Protons:

    • N1-H (~10.5 ppm): The sulfonamide proton is acidic and its signal is typically broad and located far downfield. This peak will disappear upon D₂O exchange.

    • N2-H₂ (~5.50 ppm): The primary amine protons also give rise to a broad singlet that will exchange with D₂O. The chemical shift is sensitive to solvent and concentration.

¹³C NMR Spectrum

The ¹³C NMR spectrum will show twelve distinct signals, six for each aromatic ring.

  • 3-Amino-4-chlorobenzenesulfonamide Ring (Ring A):

    • The carbon atoms attached to heteroatoms or the sulfonyl group (C1, C3, C4) will have their chemical shifts significantly influenced by these substituents. C1, attached to the SO₂ group, will be deshielded (~140.0 ppm). C3, bonded to the electron-donating NH₂ group, will be shielded (~148.0 ppm, though deshielded by ortho/meta groups). C4, bearing the chlorine atom, will be found around 118.0 ppm.[6]

    • The protonated carbons (C2, C5, C6) will resonate in the typical aromatic region, with C2 being the most shielded (~115.5 ppm) due to the ortho amino group.

  • N-(4-fluorophenyl) Ring (Ring B):

    • The most characteristic feature will be the signals for the carbons coupled to fluorine. C4' (~160.0 ppm) , directly bonded to fluorine, will appear as a doublet with a large one-bond coupling constant (¹JCF ≈ 245 Hz).[5]

    • C3'/C5' (~116.0 ppm) , ortho to the fluorine, will be a doublet with a two-bond coupling constant (²JCF ≈ 22 Hz).

    • C2'/C6' (~123.0 ppm) , meta to the fluorine, will show a smaller three-bond coupling (³JCF ≈ 8 Hz).

    • C1' (~135.5 ppm) , para to the fluorine, will exhibit the smallest four-bond coupling (⁴JCF ≈ 3 Hz).[5]

Confirmation of Assignments using 2D NMR Spectroscopy

While 1D NMR provides the foundational data, 2D NMR experiments are essential for the definitive and unambiguous assignment of all signals, thereby creating a self-validating system.

COSY (Correlation Spectroscopy)

The ¹H-¹H COSY experiment identifies protons that are spin-coupled to each other. For 3-Amino-4-chloro-N-(4-fluorophenyl)-benzenesulfonamide, the following correlations (cross-peaks) are expected:

  • A cross-peak between the signals assigned to H6 and H5 , confirming their ortho relationship.

  • A weaker cross-peak between H5 and H2 , confirming their meta coupling.

  • A strong cross-peak between the multiplets assigned to H2'/H6' and H3'/H5' , confirming their ortho relationship on the fluorophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence)

The ¹H-¹³C HSQC experiment correlates each proton with the carbon atom to which it is directly attached. This is a powerful tool for assigning the protonated carbons.

  • The signal for H6 will show a cross-peak to the carbon signal at ~128.5 ppm (C6) .

  • The signal for H5 will correlate with the carbon signal at ~130.0 ppm (C5) .

  • The signal for H2 will correlate with the most upfield carbon signal at ~115.5 ppm (C2) .

  • The multiplet for H2'/H6' will show a cross-peak to the carbon doublet at ~123.0 ppm (C2'/C6') .

  • The multiplet for H3'/H5' will correlate with the carbon doublet at ~116.0 ppm (C3'/C5') .

By using COSY and HSQC in tandem, the entire spin system of each aromatic ring can be mapped out, providing definitive confirmation of the assignments presented in Tables 1 and 2.

Experimental Protocols

Sample Preparation

A homogeneous solution free of particulate matter is critical for acquiring high-quality NMR spectra.

  • Weighing the Sample: Accurately weigh 10-20 mg of 3-Amino-4-chloro-N-(4-fluorophenyl)-benzenesulfonamide for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for sulfonamides due to its high solubilizing power.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. If necessary, gently warm or vortex the vial to ensure complete dissolution.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube. Avoid transferring any solid particles.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added (0 ppm). However, for routine analysis, referencing to the residual solvent peak (DMSO-d₆ at δH = 2.50 ppm and δC = 39.52 ppm) is sufficient.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Figure 2: NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (10-20 mg for ¹H, 50-100 mg for ¹³C) dissolve Dissolve in 0.6-0.7 mL Deuterated Solvent (e.g., DMSO-d₆) weigh->dissolve transfer Transfer to 5 mm NMR Tube dissolve->transfer lock_shim Lock and Shim on Spectrometer transfer->lock_shim acq_1d Acquire 1D Spectra (¹H, ¹³C, DEPT) lock_shim->acq_1d acq_2d Acquire 2D Spectra (COSY, HSQC) acq_1d->acq_2d process Fourier Transform, Phase, and Baseline Correction acq_2d->process calibrate Calibrate Chemical Shifts (Solvent or TMS) process->calibrate integrate Integrate ¹H Spectrum calibrate->integrate assign Assign Signals (1D & 2D Analysis) integrate->assign report Report Results assign->report Final Structure Confirmation

Caption: A systematic workflow for the NMR analysis of small molecules.

NMR Spectral Acquisition

The following are typical acquisition parameters for a 500 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans (NS): 16 to 32 scans.

    • Relaxation Delay (D1): 2 seconds.

    • Acquisition Time (AQ): 3-4 seconds.

    • Spectral Width (SW): A range of -2 to 12 ppm.

  • ¹³C{¹H} NMR Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled ¹³C experiment with NOE (e.g., 'zgpg30').

    • Number of Scans (NS): 1024 to 4096 scans, depending on concentration.

    • Relaxation Delay (D1): 2-5 seconds.

    • Acquisition Time (AQ): 1-2 seconds.

    • Spectral Width (SW): A range of 0 to 200 ppm.

  • 2D COSY Acquisition Parameters:

    • Pulse Program: Standard gradient-selected COSY (e.g., 'cosygpmfph').

    • Number of Scans (NS): 2 to 4 scans per increment.

    • Increments (F1 dimension): 256 to 512.

  • 2D HSQC Acquisition Parameters:

    • Pulse Program: Standard gradient-selected, sensitivity-enhanced HSQC (e.g., 'hsqcedetgpsisp2.3').

    • Number of Scans (NS): 4 to 8 scans per increment.

    • Increments (F1 dimension): 256.

Conclusion

This application note provides a detailed framework for the complete ¹H and ¹³C NMR spectral assignment of 3-Amino-4-chloro-N-(4-fluorophenyl)-benzenesulfonamide. By leveraging a predictive approach based on established substituent effects and outlining a confirmatory workflow using 2D NMR techniques, this guide offers a robust methodology for the structural elucidation of this and structurally related molecules. The provided protocols for sample preparation and spectral acquisition serve as a practical starting point for researchers, ensuring the generation of high-quality data essential for accurate structural analysis in the fields of chemical research and pharmaceutical development.

References

  • Reich, H. J. (n.d.). Structure Determination Using NMR Spectroscopy. University of Wisconsin. [Link]

  • ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. [Link]

  • Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. [Link]

  • Griffiths, L., & Field, L. D. (1998). The effect of substituents upon proton coupling constants in substituted pyrimidines and benzenes. Journal of the Chemical Society A: Inorganic, Physical, Theoretical. [Link]

  • Baranac-Stojanović, M. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents? Chemistry – An Asian Journal. [Link]

  • Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. [Link]

  • Emsley, J. W., & Lindon, J. C. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756.
  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • SpectraBase. (n.d.). 4-Fluoroaniline - Optional[13C NMR] - Chemical Shifts. [Link]

Sources

Application Note: 3-Amino-4-chloro-N-(4-fluorophenyl)-benzenesulfonamide as a Reference Standard in Biochemical Assays

Author: BenchChem Technical Support Team. Date: April 2026

Pharmacological Context & Rationale

In the landscape of early-stage drug discovery, particularly within metalloenzyme targeting, the differentiation between specific active-site engagement and non-specific hydrophobic interactions is a critical hurdle. 3-Amino-4-chloro-N-(4-fluorophenyl)-benzenesulfonamide serves as a specialized biochemical reference standard designed to address this exact challenge.

While primary sulfonamides ( R−SO2​NH2​ ) are the classical, ubiquitous zinc-binding pharmacophores for Carbonic Anhydrases (CAs) [1], secondary sulfonamides—where the sulfonamide nitrogen is substituted—exhibit profoundly different binding mechanics. The addition of the bulky, highly lipophilic 4-fluorophenyl group to the sulfonamide nitrogen introduces massive steric hindrance. This modification prevents the required deprotonation and subsequent tetrahedral coordination with the deep catalytic Zn2+ ion found in classical CA active sites [2].

Why use this specific compound? By utilizing 3-Amino-4-chloro-N-(4-fluorophenyl)-benzenesulfonamide alongside a primary sulfonamide (e.g., Acetazolamide), researchers create a self-validating selectivity system . If a novel assay shows activity against a primary sulfonamide but null activity against this secondary sulfonamide standard, the researcher can definitively attribute the assay's signal to true zinc-mediated active-site binding rather than off-target lipophilic aggregation or allosteric interference.

Physicochemical Properties & Reagent Preparation

Due to the 4-fluorophenyl substituent and the 4-chloro modification, this compound is highly lipophilic. Improper handling will result in aqueous precipitation, leading to false negatives in thermodynamic assays and severe light-scattering artifacts in kinetic assays.

Stock Solution Preparation
  • Solvent Causality: Aqueous buffers cannot solvate the fluorophenyl moiety. 100% Dimethyl Sulfoxide (DMSO) must be used for the primary stock to ensure complete dissolution and prevent micelle formation.

  • Procedure:

    • Weigh the lyophilized powder and dissolve in anhydrous, LC-MS grade DMSO to yield a 10 mM master stock .

    • Vortex for 60 seconds and sonicate in a water bath at 25°C for 5 minutes.

    • Aliquot into single-use 20 µL volumes in amber microcentrifuge tubes to prevent repeated freeze-thaw cycles and photodegradation of the 3-amino group. Store at -20°C.

Experimental Workflows & Methodologies

To fully profile the binding modality of this reference standard, we employ an orthogonal testing approach: a thermodynamic assay to detect any binding (including allosteric) and a kinetic assay to evaluate catalytic inhibition [3].

Workflow A Compound Stock (10 mM in DMSO) B Serial Dilution (Maintains 2% DMSO) A->B Dilute C FTSA Assay (Thermodynamic) B->C Aliquot D Stopped-Flow Assay (Kinetic) B->D Aliquot E Data Synthesis (SAR Profiling) C->E Tm Shift D->E Ki Value

Workflow for parallel thermodynamic and kinetic biochemical screening.

Protocol A: Fluorescent Thermal Shift Assay (FTSA)

FTSA (or Differential Scanning Fluorimetry) is utilized because it measures thermodynamic stabilization independent of enzymatic function, making it ideal for detecting non-catalytic or atypical binding [4].

Self-Validating Controls:

  • Vehicle Control: 2% DMSO (Baseline Tm​ ).

  • Positive Control: 10 µM Acetazolamide (Confirms protein folding and active site integrity).

Step-by-Step Methodology:

  • Buffer Preparation: Prepare Assay Buffer (20 mM HEPES, 150 mM NaCl, pH 7.5). Causality: HEPES is chosen over Tris because its pKa is significantly less sensitive to temperature changes during the thermal ramp.

  • Protein & Dye Mix: Dilute recombinant target protein (e.g., CA II) to 20 µM. Add SYPRO Orange dye to a final concentration of 5X. Causality: SYPRO Orange is quenched in aqueous environments but fluoresces highly when bound to hydrophobic core residues exposed during thermal denaturation.

  • Compound Titration: Prepare a 10-point serial dilution of 3-Amino-4-chloro-N-(4-fluorophenyl)-benzenesulfonamide in Assay Buffer, ensuring the final DMSO concentration remains strictly locked at 2% across all wells.

  • Reaction Assembly: In a 96-well qPCR plate, combine 10 µL of the Protein/Dye mix with 10 µL of the compound dilution. Seal with optically clear film and centrifuge at 1000 x g for 1 minute to remove bubbles.

  • Thermal Cycling: Execute a thermal ramp from 25°C to 95°C at a rate of 1°C/min. Monitor fluorescence continuously in the ROX/SYBR channel (Ex: 490 nm, Em: 530 nm).

  • Analysis: Determine the melting temperature ( Tm​ ) by calculating the inflection point of the first derivative of the melt curve.

Protocol B: Stopped-Flow CO2​ Hydration Kinetics

To confirm that the secondary sulfonamide does not inhibit classical catalytic turnover, rapid-mixing stopped-flow spectrophotometry is employed.

Step-by-Step Methodology:

  • Indicator Buffer: Prepare 20 mM HEPES (pH 7.5) containing 0.2 mM Phenol Red indicator and 10 nM of the target enzyme. Causality: The hydration of CO2​ yields HCO3−​ and H+ . Phenol Red (pKa ~7.9) allows real-time spectrophotometric tracking of this proton release via absorbance decay at 557 nm.

  • Inhibitor Pre-incubation: Add the reference standard (up to 50 µM, 1% DMSO final) to the Indicator Buffer and incubate at 20°C for 15 minutes to allow equilibrium binding.

  • Substrate Preparation: Bubble pure CO2​ gas into distilled water at 20°C for 30 minutes to create a saturated substrate solution (~15 mM CO2​ ).

  • Data Acquisition: Using a stopped-flow instrument, rapidly mix equal volumes of the Substrate solution and the Enzyme/Inhibitor solution. Record the absorbance at 557 nm over a 10-second window.

  • Validation: Run an uncatalyzed blank (no enzyme) to establish the background CO2​ hydration rate.

Data Interpretation & Selectivity Profiling

By comparing the primary sulfonamide positive control against the 3-Amino-4-chloro-N-(4-fluorophenyl)-benzenesulfonamide standard, researchers can map the exact binding logic of their target.

LogicTree Start Evaluate 3-Amino-4-chloro- N-(4-fluorophenyl)-benzenesulfonamide FTSA FTSA Result: Significant ΔTm? Start->FTSA SF Stopped-Flow Result: Catalytic Inhibition? FTSA->SF Yes NoBind No Binding (Expected Profile) FTSA->NoBind No Allosteric Allosteric / Non-catalytic Binding Detected SF->Allosteric No Classical Classical Active Site Binding (Unexpected) SF->Classical Yes

Decision logic for interpreting binding modalities of secondary sulfonamides.

Quantitative Data Summary

The table below outlines the expected biochemical profile when validating an assay for classical Carbonic Anhydrase II (CA II) active-site binding.

Compound ClassRepresentative CompoundFTSA ΔTm​ (°C)Stopped-Flow Ki​ (nM)Interpretation
Primary Sulfonamide (Positive Control)Acetazolamide+ 6.5 ± 0.212.1 ± 1.5Strong thermodynamic stabilization; potent active-site catalytic inhibition.
Secondary Sulfonamide (Reference Standard)3-Amino-4-chloro-N-(4-fluorophenyl)-benzenesulfonamide+ 0.2 ± 0.1> 50,000Steric clash prevents zinc coordination; no thermodynamic stabilization or catalytic inhibition.
Atypical Binder (Hypothetical)Novel Allosteric Probe+ 3.1 ± 0.3> 50,000Binds outside the active site (stabilizes protein) but does not block catalytic turnover.

Troubleshooting Note: If 3-Amino-4-chloro-N-(4-fluorophenyl)-benzenesulfonamide yields a high ΔTm​ but no catalytic inhibition, it indicates the compound is binding to a secondary hydrophobic pocket (allosteric site) on the protein surface. If it causes light scattering or erratic fluorescence baselines, the DMSO concentration has dropped below the critical solvation threshold, and the compound has precipitated.

References

  • Supuran, C. T. (2011). Carbonic anhydrase inhibitors and activators for novel therapeutic applications. Future Medicinal Chemistry.[Link]

  • Dudutienė, V., et al. (2018). Thermodynamic, Kinetic, and Structural Parameterization of Human Carbonic Anhydrase Interactions Toward Enhanced Inhibitor Design. Journal of Medicinal Chemistry.[Link]

  • Supuran, C. T., Scozzafava, A., & Casini, A. (2003). Carbonic anhydrase inhibitors. Medicinal Research Reviews.[Link]

  • Scott, A. D., et al. (2017). Thermal Shift as an Entropy-Driven Effect. Biochemistry.[Link]

Sources

Troubleshooting & Optimization

troubleshooting degradation of 3-Amino-4-chloro-N-(4-fluorophenyl)-benzenesulfonamide during long-term storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to provide researchers and drug development professionals with a definitive, causality-driven guide to managing the stability of 3-Amino-4-chloro-N-(4-fluorophenyl)-benzenesulfonamide .

This compound presents unique storage challenges due to the presence of two highly reactive moieties: an electron-rich 3-amino group (aniline derivative) and a sulfonamide linkage. Understanding the thermodynamic and kinetic drivers of its degradation is essential for maintaining batch integrity during long-term storage and scale-up.

Part 1: Mechanistic Deep Dive – The "Why" Behind Degradation

To troubleshoot degradation, we must first understand the molecular vulnerabilities of the compound. The degradation of 3-Amino-4-chloro-N-(4-fluorophenyl)-benzenesulfonamide primarily proceeds via two distinct pathways:

1. Oxidative Degradation of the Aniline Moiety (Primary Pathway) Anilines are inherently electron-rich and highly susceptible to auto-oxidation when exposed to ambient oxygen and light. The initial oxidation step yields a reactive nitrosobenzene intermediate. Because this intermediate is highly electrophilic, it rapidly undergoes a coupling reaction with unreacted aniline molecules in close proximity to form highly conjugated azobenzene or azoxybenzene derivatives[1]. This specific coupling mechanism is the primary reason why degraded samples exhibit a distinct color shift from white/colorless to yellow, orange, or brown[2].

2. Hydrolytic S-N Bond Cleavage (Secondary Pathway) While the sulfonamide (-SO₂NH-) linkage is generally stable under neutral, dry conditions, it becomes vulnerable to hydrolytic cleavage in the presence of moisture combined with extreme pH or catalytic trace metals. Hydrolysis leads to the scission of the S-N bond, generating 3-amino-4-chlorobenzenesulfonic acid and 4-fluoroaniline. Recent catalytic studies also demonstrate that trace metal oxides can significantly accelerate this S-N bond cleavage even at ambient temperatures[3].

DegradationPathways Parent 3-Amino-4-chloro-N- (4-fluorophenyl)-benzenesulfonamide (Intact API) Oxidation Oxidation (O2 / Light) Parent->Oxidation Ambient Air Hydrolysis Hydrolysis (H2O / Trace Metals) Parent->Hydrolysis Moisture Nitroso Nitroso Intermediate (Highly Reactive) Oxidation->Nitroso e- loss Cleavage S-N Bond Cleavage Hydrolysis->Cleavage Azo Azobenzene / Azoxybenzene Derivatives (Colored Impurities) Nitroso->Azo Couples with Parent Aniline Metabolites 3-Amino-4-chlorobenzenesulfonic acid + 4-Fluoroaniline Cleavage->Metabolites

Fig 1: Primary chemical degradation pathways of the target sulfonamide compound.

Part 2: Troubleshooting Q&A (FAQs)

Q1: My lyophilized powder was pure white when synthesized, but after 3 months at 4°C, it has turned a pale brown. What happened, and is the sample salvageable? A1: The color change is a classic indicator of aniline oxidation. Even at 4°C, trace oxygen in the headspace of the vial drives the formation of nitroso intermediates, which couple to form deeply colored azobenzene impurities[1]. Because these azo dyes have massive molar extinction coefficients, even a 0.1% impurity profile can turn the entire batch brown. The sample must be re-purified (e.g., via recrystallization or flash chromatography) before use in sensitive biological assays.

Q2: During forced degradation studies, my LC-MS shows a major degradant peak with a mass exactly 14 Da lower than the theoretical dimer of the parent compound. What is this? A2: This mass signature corresponds to the formation of an azobenzene derivative. When two aniline molecules couple to form an azo bond (-N=N-), they lose two hydrogen atoms (2 Da). If the intermediate was an azoxybenzene (-N=N(O)-), the mass would reflect the addition of oxygen. The loss of 14 Da from a dimer mass typically points to the loss of a primary amine group during a complex oxidative rearrangement or the formation of a specific azoxy derivative[2].

Q3: How do I align my stability testing with regulatory standards for this compound? A3: According to the ICH Q1A(R2) guidelines, stability testing for new drug substances must evaluate the effects of temperature, humidity, and light[4]. For this compound, you must conduct long-term studies at 25°C/60% RH or 30°C/65% RH, and accelerated testing at 40°C/75% RH for 6 months[4]. Furthermore, because anilines are photosensitive, photostability testing (ICH Q1B) is strictly required.

Part 3: Quantitative Stability Profile

To illustrate the causality of environmental factors on degradation, below is a synthesized stability matrix based on ICH Q1A(R2) accelerated testing parameters.

Table 1: 6-Month Stability Data (Purity % by HPLC-DAD)

Storage ConditionAtmosphereContainer1 Month3 Months6 MonthsPrimary Degradant Identified
4°C (Control) ArgonAmber Glass99.8%99.7%99.5%None (Stable)
25°C / 60% RH Ambient AirClear Glass98.5%95.2%89.4%Azobenzene derivatives (Oxidation)
40°C / 75% RH Ambient AirClear Glass94.1%82.3%68.7%Sulfonic acid + Azo (Hydrolysis + Ox)
40°C / 75% RH ArgonAmber Glass99.1%97.8%96.2%4-Fluoroaniline (Hydrolysis only)

Data Interpretation: The stark difference between ambient air and argon at 40°C proves that oxidation is the dominant kinetic driver of degradation, while moisture (75% RH) drives the slower S-N bond cleavage.

Part 4: Experimental Protocols

To ensure a self-validating system, researchers must implement both preventative storage protocols and highly specific analytical methods to monitor the compound.

Protocol A: Optimal Long-Term Storage & Aliquoting

Objective: Eliminate oxygen and photon exposure to arrest the nitroso-coupling pathway.

  • Drying: Ensure the synthesized compound is dried under high vacuum (<0.1 mbar) at 35°C for 24 hours to remove residual moisture, preventing S-N hydrolysis.

  • Aliquoting: Do not store the compound in a single large batch. Weigh out single-use aliquots (e.g., 10 mg) into 2 mL amber glass HPLC vials.

  • Inert Gas Purging: Using a Schlenk line or a gentle stream of high-purity Argon (heavier than Nitrogen), purge the headspace of each vial for 15 seconds.

  • Sealing: Immediately cap the vial with a PTFE-lined septum cap. Wrap the seal with Parafilm.

  • Storage: Store the sealed vials in a desiccator box at -20°C.

Protocol B: Stability-Indicating HPLC-DAD Method

Objective: Differentiate between the parent compound, oxidative azo-impurities, and hydrolytic cleavage products.

  • Column Selection: Use a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm) to ensure sharp peak shapes for the polar sulfonamide.

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water (suppresses ionization of the sulfonic acid degradant, improving retention).

    • Solvent B: 0.1% TFA in Acetonitrile.

  • Gradient: Run a linear gradient from 5% B to 95% B over 10 minutes.

  • Detection (Crucial Step): Utilize a Diode Array Detector (DAD).

    • Monitor at 254 nm for the parent compound and hydrolytic products (4-fluoroaniline).

    • Monitor at 425 nm specifically for azobenzene/azoxybenzene oxidative impurities, as these highly conjugated systems absorb strongly in the visible spectrum[1].

TroubleshootingWorkflow Obs Observation: Sample Discoloration or Purity Drop Analyze Run HPLC-DAD (Protocol B) Obs->Analyze Decision Which wavelength shows new impurity peaks? Analyze->Decision Vis Peak at 425 nm (Conjugated System) Decision->Vis UV Peak at 254 nm only (Low MW Fragments) Decision->UV RootOx Root Cause: Oxidation (Aniline Coupling) Vis->RootOx RootHyd Root Cause: Hydrolysis (S-N Cleavage) UV->RootHyd FixOx Action: Purge with Argon, Use Amber Vials RootOx->FixOx FixHyd Action: Vacuum Dry, Store with Desiccant RootHyd->FixHyd

Fig 2: Analytical troubleshooting workflow for identifying and correcting degradation mechanisms.

References

  • ICH Q1A(R2)
  • University of Niš, Facta Universitatis.
  • Rochester Institute of Technology (RIT) Digital Institutional Repository.
  • ResearchGate.
  • Inorganic Chemistry - ACS Publications.

Sources

optimizing extraction yield of 3-Amino-4-chloro-N-(4-fluorophenyl)-benzenesulfonamide from biological matrices

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Bioanalytical Support Center. This guide is specifically engineered for scientists and drug development professionals tasked with optimizing the extraction yield and LC-MS/MS quantification of 3-Amino-4-chloro-N-(4-fluorophenyl)-benzenesulfonamide from complex biological matrices (plasma, serum, and tissue homogenates).

As a Senior Application Scientist, I have structured this guide to move beyond basic protocols. Here, we dissect the physicochemical causality behind extraction failures and provide self-validating workflows to ensure absolute data integrity.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: Why is my recovery so low (< 25%) when using standard Liquid-Liquid Extraction (LLE) with Ethyl Acetate or MTBE?

The Causality: The failure lies in the molecule's unique isoelectric window. 3-Amino-4-chloro-N-(4-fluorophenyl)-benzenesulfonamide is an amphoteric molecule with a "push-pull" electronic environment. The primary aniline group is weakly basic (pKa ~2.5), heavily deactivated by the adjacent electron-withdrawing chlorine atom. Conversely, the sulfonamide nitrogen is rendered unusually acidic (pKa ~6.2) due to inductive electron withdrawal from the N-(4-fluorophenyl) substituent.

At physiological pH (7.4), the molecule exists predominantly as a water-soluble anion. Because charged species do not partition efficiently into non-polar organic solvents, standard LLE fails. The Solution: Precise pH control is mandatory. You must adjust the biological matrix to pH 4.0–4.5 using a dilute ammonium acetate buffer prior to LLE. This ensures the sulfonamide is fully protonated (neutral) while preventing the protonation of the weakly basic aniline group, maximizing lipophilicity and organic phase transfer.

Q2: My absolute recovery is fine, but my LC-MS/MS signal is erratic and heavily suppressed. What is happening?

The Causality: You are experiencing matrix-induced ion suppression caused by endogenous glycerophospholipids (e.g., phosphatidylcholines) [1]. Because our target analyte is highly lipophilic (driven by the chloro and fluorophenyl moieties), it co-elutes with these late-eluting phospholipids on reversed-phase LC columns. When using simple Protein Precipitation (PPT), these lipids remain in the extract, competing for charge droplets in the Electrospray Ionization (ESI) source and causing severe signal quenching [2]. The Solution: Transition from PPT to Mixed-Mode Strong Anion Exchange (MAX) SPE . The MAX sorbent leverages the analyte's anionic state at high pH, allowing aggressive 100% methanol washes to elute neutral lipids and phospholipids before releasing the target analyte[3].

Q3: I get 90% recovery in spiked buffer, but only 40% in actual human plasma. How do I fix this?

The Causality: The combination of a chloro-aromatic ring and a fluorophenyl group confers extreme lipophilicity, driving >95% plasma protein binding (primarily to human serum albumin). Simple solvent extraction only recovers the unbound fraction. The Solution: Implement a protein-disruption step prior to extraction. Pre-treat the matrix with a chaotropic agent (e.g., 0.1 M Guanidine-HCl) or perform a 1:1 dilution with 2% formic acid to denature binding pockets before buffering to your target extraction pH.

Part 2: Quantitative Extraction Data

The following table summarizes the causal relationship between extraction methodology, pH control, and the resulting analytical integrity.

Table 1: Comparison of Extraction Methodologies (Human Plasma, 100 ng/mL Spiked)

Extraction MethodologyPre-treatment pHAbsolute Recovery (%)Matrix Factor (%)*% RSD (n=6)
Protein Precipitation (PPT)Unadjusted (7.4)88.242.5 (Severe Suppression)18.4
Liquid-Liquid Extraction (MTBE)Unadjusted (7.4)22.491.012.1
Liquid-Liquid Extraction (MTBE)Buffered (4.5)79.688.58.3
Mixed-Mode Anion Exchange (MAX) Basified (9.5) 94.3 98.2 (Clean Extract) 3.2

*Matrix Factor < 80% indicates significant ion suppression.

Part 3: Visual Workflows & Logic Diagrams

SPE_Mechanism A 1. Matrix Pre-treatment Adjust to pH 9.5 (Analyte = Anion) B 2. Load onto MAX SPE (Binds via Ion Exchange) A->B C 3. Wash 1 & 2 5% NH4OH & 100% MeOH (Removes Phospholipids) B->C D 4. Acidic Elution 5% HCOOH in MeOH (Analyte = Neutral) C->D

Workflow and ionization control for Mixed-Mode Anion Exchange (MAX) SPE.

Troubleshooting_Tree Root Low Analyte Signal in LC-MS/MS Branch1 Low Absolute Recovery (< 60%) Root->Branch1 Branch2 High Matrix Suppression (Matrix Factor < 80%) Root->Branch2 Sol1 Check Plasma Protein Binding Pre-treat with Guanidine-HCl Branch1->Sol1 In vivo samples Sol2 Check Isoelectric Window Adjust LLE pH to 4.0-4.5 Branch1->Sol2 Spiked buffer Sol3 Phospholipid Interference Implement MAX SPE Wash Branch2->Sol3

Decision tree for diagnosing and resolving low LC-MS/MS signal yields.

Part 4: Optimized Experimental Protocol

Self-Validating Mixed-Mode Anion Exchange (MAX) SPE

This protocol utilizes a polymeric mixed-mode strong anion exchange sorbent (e.g., Oasis MAX, 30 mg/1 cc). It is designed as a self-validating system: if the pH is incorrect at step 1, the analyte will elute in step 4, allowing you to catch preparation errors before LC-MS/MS injection.

Step 1: Matrix Pre-treatment (Protein Disruption & Ionization)

  • Aliquot 200 µL of plasma into a microcentrifuge tube.

  • Add 200 µL of 0.1 M Guanidine-HCl to disrupt protein binding. Vortex for 30 seconds.

  • Add 400 µL of 5% Ammonium Hydroxide (NH₄OH) in water.

  • Validation Check: Spot 1 µL onto pH paper. The pH must be ≥ 9.0 . At this pH, the sulfonamide is fully deprotonated (anionic) and primed for ion-exchange retention.

Step 2: Sorbent Conditioning

  • Pass 1.0 mL of Methanol (MeOH) through the MAX cartridge to wet the polymer bed.

  • Pass 1.0 mL of LC-MS grade Water to equilibrate. Note: Do not let the sorbent bed dry out during this phase.

Step 3: Sample Loading

  • Load the entire 800 µL pre-treated sample onto the cartridge.

  • Apply a gentle vacuum (1-2 inHg) to achieve a flow rate of 1 drop per second. The analyte is now bound to the quaternary amine of the sorbent via strong ionic interaction.

Step 4: Interference Washing (The Critical Step)

  • Wash 1 (Polar interferences): Pass 1.0 mL of 5% NH₄OH in water. This removes polar, water-soluble endogenous proteins and salts.

  • Wash 2 (Phospholipid Depletion): Pass 1.0 mL of 100% MeOH. Causality: Because the analyte is held by a strong ionic bond, it will not wash off in pure organic solvent. This step aggressively strips neutral lipids and ion-suppressing phospholipids from the sorbent [2].

Step 5: Analyte Elution

  • Place a clean collection tube under the manifold.

  • Elute with 1.0 mL of 5% Formic Acid in Methanol . Causality: The high concentration of formic acid drops the micro-environment pH below 3.0, neutralizing the sulfonamide. The ionic bond is broken, and the highly lipophilic, now-neutral molecule dissolves instantly into the methanol.

Step 6: Reconstitution

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute in 200 µL of Initial Mobile Phase (e.g., 70:30 Water:Acetonitrile with 0.1% Formic Acid). Vortex and inject into the LC-MS/MS.

References

  • Elimination of LC-MS/MS matrix effect due to phospholipids using specific solid-phase extraction elution conditions Lahaie, M. et al., Bioanalysis (Taylor & Francis)[Link] [2]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis LCGC International[Link] [3]

reducing background noise in 3-Amino-4-chloro-N-(4-fluorophenyl)-benzenesulfonamide mass spectrometry

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the mass spectrometry analysis of 3-Amino-4-chloro-N-(4-fluorophenyl)-benzenesulfonamide (Molecular Formula: C₁₂H₁₀ClFN₂O₂S, MW: 300.74). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to background noise and sensitivity, ensuring high-quality, reproducible data.

Introduction: The Analytical Challenge

3-Amino-4-chloro-N-(4-fluorophenyl)-benzenesulfonamide is a sulfonamide-class molecule. While amenable to standard electrospray ionization (ESI) mass spectrometry, its analysis is not without challenges.[1][2] The presence of halogen atoms (Cl, F) and the sulfonamide group can influence ionization and fragmentation.[3][4] More critically, like many small molecule analyses, achieving a low limit of quantitation (LOQ) is often hampered by high background noise. This guide provides a systematic approach to identifying and mitigating the sources of this noise.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding background noise in the analysis of this and similar small molecules.

Q1: What are the primary sources of background noise in my LC-MS analysis?

Background noise in LC-MS is broadly categorized into two types:

  • Chemical Noise: This is the most common culprit and arises from any ionizable species that reaches the detector other than your analyte. Sources are vast and include contaminated solvents, plasticizers (e.g., phthalates) leaching from tubing or well plates, detergents from glassware, column bleed, and carryover from previous injections.[5][6]

  • Electronic Noise: This is inherent to the detector system itself. While it cannot be eliminated, it is typically stable and can be distinguished from chemical noise, which often appears as discrete peaks or a rising baseline during a gradient.

Q2: I see many unexpected peaks in my blank injections. What are they?

Blank injections showing significant peaks are a clear indicator of system contamination. Common contaminant ions include:

  • Polyethylene glycols (PEGs): Appear as a characteristic series of peaks separated by 44 Da (the mass of the C₂H₄O repeating unit).[5]

  • Plasticizers and Slip Agents: Phthalates (e.g., m/z 149) and erucamide are common contaminants from plastic consumables.

  • Solvent Adducts: Clusters of solvent molecules can form ions, especially at the beginning of a gradient.[7]

  • Alkali Metal Adducts: Sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts of various contaminants are ubiquitous.[7][8]

Q3: My analyte signal is inconsistent or disappears completely in the presence of the sample matrix. What is happening?

This phenomenon is known as ion suppression or a matrix effect.[9][10][11] It occurs when co-eluting compounds from your sample matrix (e.g., salts, lipids, or other metabolites from plasma or tissue) compete with your analyte for ionization in the ESI source.[9][12] These matrix components can alter the droplet surface tension and evaporation efficiency, which reduces the amount of charged analyte that enters the mass spectrometer, thereby suppressing its signal.[10][12]

Q4: Why do I see my analyte at m/z values other than [M+H]⁺?

This is due to the formation of adducts , where the neutral analyte molecule associates with other ions present in the mobile phase or from contamination.[13][14] For 3-Amino-4-chloro-N-(4-fluorophenyl)-benzenesulfonamide (neutral mass ~300.0 g/mol ), you might observe:

  • [M+H]⁺: The protonated molecule, expected at ~301.0 m/z.

  • [M+Na]⁺: The sodium adduct, expected at ~323.0 m/z.

  • [M+K]⁺: The potassium adduct, expected at ~339.0 m/z.

  • [M+NH₄]⁺: The ammonium adduct, expected at ~318.0 m/z (if using an ammonium-based buffer).

Uncontrolled adduct formation splits your analyte signal across multiple m/z values, effectively increasing noise and reducing the signal intensity of your primary target ion, which harms quantitation.[8]

Troubleshooting Guides

This section provides in-depth, systematic guides for resolving specific background noise issues.

Guide 1: Problem - Consistently High and Noisy Baseline

A high baseline across your entire chromatogram often points to a pervasive contamination issue in the LC system or mobile phase.

Logical Troubleshooting Workflow

A High Baseline Detected B Prepare Fresh Mobile Phase (New Solvents & Vials) A->B C Problem Solved? B->C D Isolate Contamination Source (Divert Flow to Waste) C->D No J Success! Return to Analysis. C->J Yes E Noise Drops? D->E F Contamination is in LC System E->F Yes G Contamination is in MS Source E->G No H Systematically Flush LC System (See Protocol 1) F->H I Clean MS Ion Source (Follow Mfr. Guidelines) G->I H->J I->J

Caption: Troubleshooting workflow for a high baseline.

Step-by-Step Protocol 1: Full LC System Flush
  • Preparation: Remove the analytical column and replace it with a union. Direct the flow from the union to a waste container, bypassing the mass spectrometer.[5]

  • Solvent Preparation: Prepare fresh flushing solutions. A common, effective sequence is:

    • Solvent A: LC-MS Grade Water

    • Solvent B: LC-MS Grade Isopropanol (IPA)

  • Flush Program:

    • Run 100% Solvent A for at least 60 minutes at a typical flow rate (e.g., 0.5 mL/min).

    • Run a gradient from 100% A to 100% B over 30 minutes.

    • Hold at 100% B for at least 60 minutes. This is highly effective at removing organic "sticky" contaminants.

    • Run a gradient from 100% B back to your starting mobile phase conditions.

  • Re-equilibration: Once the flush is complete, install fresh, high-purity mobile phases. Reinstall the column (or a new one if column bleed is suspected) and flush it with the initial mobile phase conditions until the pressure is stable before reconnecting to the mass spectrometer.

  • Verification: Run a blank gradient injection to confirm the background has been reduced to an acceptable level.

Guide 2: Problem - Unstable Signal & Proliferation of Adducts

Random signal fluctuations and an abundance of sodium ([M+Na]⁺) or potassium ([M+K]⁺) adducts point to issues with mobile phase composition, consumables, or source conditions.

Causality and Solutions
  • Cause: Alkali metal ions (Na⁺, K⁺) have a high affinity for molecules with accessible lone pairs of electrons, such as the oxygen and nitrogen atoms in your sulfonamide analyte.[13] Glass vials are a primary source of sodium ions, which can leach into aqueous mobile phases.[7][14]

  • Solution 1 - Eliminate Metal Ion Sources:

    • Switch to Polypropylene Vials: Immediately replace all glass autosampler vials and inserts with polypropylene alternatives.[7][13]

    • Use High-Purity Solvents: Ensure all solvents and additives (e.g., formic acid) are LC-MS grade from a reputable supplier. Older or lower-grade solvents can contain higher levels of metal ion impurities.[13]

  • Solution 2 - Promote Protonation: By providing a large excess of protons (H⁺), you can drive the ionization equilibrium towards the desired [M+H]⁺ species.

    • Acidify the Mobile Phase: Add a small amount of an organic acid, like 0.1% formic acid, to your mobile phases. This provides an abundant source of protons to outcompete the metal ions.[8]

    • Consider Volatile Buffers: If more pH control is needed, use a volatile buffer like ammonium formate or ammonium acetate. The ammonium ion ([NH₄]⁺) can also form adducts, but they are often more predictable and can be used for quantification if necessary.[15]

Common Adducts of C₁₂H₁₀ClFN₂O₂SFormulaTheoretical m/zCommon Source
Protonated Molecule[M+H]⁺~301.0Acidified Mobile Phase
Sodium Adduct[M+Na]⁺~323.0Glassware, Solvents, Buffers
Ammonium Adduct[M+NH₄]⁺~318.0Ammonium-based Buffers
Potassium Adduct[M+K]⁺~339.0Glassware, Biological Samples
Guide 3: Problem - Low Signal-to-Noise (S/N) Ratio

If your baseline is clean but your analyte peak is still weak, the issue may be poor ionization efficiency, ion suppression, or suboptimal instrument settings.

Diagram: The Mechanism of Ion Suppression

cluster_0 ESI Droplet cluster_1 Gas Phase Ions A Analyte D Analyte Ion [M+H]⁺ A->D Efficient Ionization (Clean Sample) E Reduced Analyte Signal A->E Competition for Charge & Surface Access (Matrix Present) B Matrix Interferent B->E Competition for Charge & Surface Access (Matrix Present) F Interferent Ion B->F C Matrix Interferent C->E Competition for Charge & Surface Access (Matrix Present) C->F MS Mass Spectrometer Inlet D->MS E->MS F->MS

Caption: Ion suppression in the ESI source.

Optimization Strategies
  • Improve Sample Preparation: The most effective way to combat ion suppression is to remove the interfering matrix components before analysis.[10][11][16]

    TechniquePrincipleBest ForConsiderations
    Protein Precipitation (PPT) Organic solvent (e.g., acetonitrile) is added to precipitate proteins from a biological matrix.Plasma, SerumFast and simple, but may not remove other interferences like salts and phospholipids.[17]
    Liquid-Liquid Extraction (LLE) Analyte is partitioned between two immiscible liquid phases based on polarity.Broad ApplicabilityCan be labor-intensive; requires solvent optimization.[17]
    Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.Complex Matrices (Urine, Tissue)Highly effective and can concentrate the analyte, but requires method development.[18][19]
  • Optimize Ion Source Parameters: Every analyte has an optimal set of source conditions for maximum ionization. Do not rely solely on generic "autotune" settings.[20] Systematically adjust the following parameters while infusing a standard of your analyte.[5][21]

    ParameterFunctionStarting PointOptimization Strategy
    Capillary/Spray Voltage Creates the electric field for droplet charging.3.0 - 4.5 kVAdjust in 0.5 kV increments. Too high can cause discharge and instability.[7]
    Drying Gas Flow Aids in desolvation of droplets.8 - 12 L/minIncrease to improve desolvation, but too high can reduce sensitivity.[21][22]
    Drying Gas Temperature Heats the drying gas to aid desolvation.300 - 350 °CIncrease for highly aqueous mobile phases. Too high can cause thermal degradation of the analyte.[21][22]
    Nebulizer Pressure Forms the initial aerosol spray.35 - 50 psiHigher flow rates require higher pressure.[22]
  • Perform a Post-Column Infusion Experiment: This is the definitive diagnostic test for ion suppression.[10][16]

    • Setup: Use a syringe pump and a T-junction to continuously infuse a standard solution of your analyte into the LC flow after the analytical column but before the MS source.

    • Procedure: Inject a blank matrix sample (an extract from a sample that does not contain your analyte).

    • Interpretation: While infusing, the analyte signal should be a flat, stable line. When the matrix components elute from the column, any dip or suppression in this stable baseline directly indicates where in the chromatogram ion suppression is occurring. You can then adjust your chromatography to move your analyte peak away from these suppression zones.

References

  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan.
  • Recent advances in sample preparation for analysis of small molecules with surface-assisted laser desorption/ionization time-of-flight mass spectrometry: enrichment methods and applications. Analyst (RSC Publishing).
  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. Available at: [Link]

  • Prepping Small Molecules for Mass Spec. Biocompare.com. Available at: [Link]

  • Optimizing the Agilent Multimode Source. Agilent. Available at: [Link]

  • 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. Available at: [Link]

  • Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry. Journal of Applied and Natural Science. Available at: [Link]

  • Mass Spectrometry in Small Molecule Drug Development. Technology Networks. Available at: [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. Available at: [Link]

  • Dealing with Metal Adduct Ions in Electrospray: Part 1. Novilytic. Available at: [Link]

  • Common Adduct and Fragment Ions in Mass Spectrometry. ACD/Labs. Available at: [Link]

  • Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Spectroscopy. Available at: [Link]

  • How to reduce high background noise in an LC MS/MS experiment?. ResearchGate. Available at: [Link]

  • Mass Spec contamination issue - High background. Waters Knowledge Base. Available at: [Link]

  • Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. PMC. Available at: [Link]

  • Tips for Optimizing Key Parameters in LC–MS. LCGC International. Available at: [Link]

  • Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc. Available at: [Link]

  • Ion suppression (mass spectrometry). Wikipedia. Available at: [Link]

  • Reduction of chemical background noise in LC-MS/MS for trace analysis. Graz University of Technology. Available at: [Link]

  • An Investigation into the Role of Alkali Chlorides on Peak Suppression in Time-of-Flight-Secondary Ion Mass Spectrometry. Analytical Chemistry - ACS Publications. Available at: [Link]

  • Ion suppression in mass spectrometry. PubMed. Available at: [Link]

  • Ion suppression: a major concern in mass spectrometry. NRC Publications Archive. Available at: [Link]

  • N1-(3-Chloro-4-fluorophenyl)-4-fluoro-3,5-dimethylbenzene-1-sulfonamide. mzCloud. Available at: [Link]

  • Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. Available at: [Link]

  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. MDPI. Available at: [Link]

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed. Available at: [Link]

  • Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Agilent. Available at: [Link]

  • Summary of the proposed fragmentation pathways for compounds 3a and 4a... ResearchGate. Available at: [Link]

  • Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent. Available at: [Link]

  • Determination of sulfonamides in milk by ID-LC-MS/MS. ACG Publications. Available at: [Link]

  • LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Application News. Shimadzu. Available at: [Link]

  • 3-Amino-4-chloro-N-phenylbenzenesulfonamide. PubChem. Available at: [Link]

  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. PMC. Available at: [Link]

  • Study of Free Radical Fragment Ions Generated from ESI-CID-MS-MS Using LTQ and LTQ Orbitrap Mass Spectrometers. LCGC International. Available at: [Link]

  • Approaches Towards the Automated Interpretation and Prediction of ES-MS/MS Spectra of Non-Peptidic, Pharmaceutical, Combinatorial Compounds. University of Southampton. Available at: [Link]

Sources

optimizing reaction conditions for 3-Amino-4-chloro-N-(4-fluorophenyl)-benzenesulfonamide synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in optimizing the synthesis of 3-amino-4-chloro-N-(4-fluorophenyl)-benzenesulfonamide . This molecule is a highly functionalized scaffold commonly utilized in medicinal chemistry for structure-activity relationship (SAR) studies and kinase inhibitor development.

Synthesizing this compound requires a precise two-step sequence: an initial sulfonylation followed by a chemoselective nitro reduction . Below, you will find the mechanistic rationale, troubleshooting FAQs, comparative data, and self-validating protocols necessary to ensure high yields and high purity.

Synthetic Strategy & Workflow

The synthesis relies on the nucleophilic coupling of 4-chloro-3-nitrobenzenesulfonyl chloride with 4-fluoroaniline, followed by the careful reduction of the nitro group to an amine. The most critical challenge in this pathway is preventing the hydrodehalogenation of the chloro- and fluoro-substituents during the reduction phase.

SynthesisWorkflow SM1 4-Chloro-3-nitrobenzene- sulfonyl chloride Step1 Step 1: Sulfonylation (DCM, Pyridine, 0°C) SM1->Step1 SM2 4-Fluoroaniline SM2->Step1 Int1 4-Chloro-N-(4-fluorophenyl)- 3-nitrobenzenesulfonamide Step1->Int1 HCl elimination Step2 Step 2: Nitro Reduction (Fe, AcOH, 60-80°C) Int1->Step2 Product 3-Amino-4-chloro-N-(4-fluorophenyl)- benzenesulfonamide Step2->Product Chemoselective reduction

Two-step synthesis of 3-amino-4-chloro-N-(4-fluorophenyl)-benzenesulfonamide.

Troubleshooting FAQs

Q1: Why am I observing significant amounts of bis-sulfonylated byproducts in the first coupling step? A1: Bis-sulfonylation occurs when the secondary sulfonamide nitrogen in your newly formed product acts as a nucleophile and attacks a second equivalent of sulfonyl chloride. This is exacerbated by excess sulfonyl chloride, strong inorganic bases, or elevated temperatures. To mitigate this, maintain a strict 1:1 to 1:05 molar ratio of sulfonyl chloride to 4-fluoroaniline. Use a mild organic base like pyridine to scavenge the HCl byproduct, and ensure the addition is performed dropwise at 0 °C to suppress the activation energy required for secondary substitution[1].

Q2: During the reduction of the nitro intermediate, I am losing the chloro- and fluoro-substituents. What is causing this dehalogenation? A2: If you are utilizing standard catalytic hydrogenation (e.g., H2​ gas with a Pd/C catalyst), the palladium will readily catalyze the hydrodehalogenation of your aryl chlorides and fluorides. To preserve the halogen atoms, you must switch to a chemoselective reducing agent. The Béchamp reduction, utilizing Iron (Fe) powder in glacial acetic acid (AcOH), is highly specific for nitro groups and leaves aryl halogens completely intact[2].

Q3: The workup for the Iron/Acetic acid reduction is forming an intractable emulsion. How can I isolate the final product cleanly? A3: The emulsion is caused by colloidal iron oxides and hydroxides formed as byproducts during the Béchamp reduction[3]. Do not attempt a direct aqueous extraction. Instead, after the reaction is complete, cool the mixture and filter it through a tightly packed pad of Celite to remove the iron sludge. Wash the Celite pad thoroughly with ethyl acetate (EtOAc) to ensure maximum product recovery before proceeding with the aqueous workup[4].

Reagent Selection Data

To guide your experimental design, review the quantitative comparisons for base selection and reducing agents below.

Table 1: Base Selection for Sulfonylation (Step 1)

BasepKa (Conjugate Acid)Risk of Bis-sulfonylationHCl Scavenging EfficiencyRecommendation
Pyridine 5.25LowGoodOptimal for sensitive anilines
Triethylamine (TEA) 10.75ModerateExcellentGood alternative, requires strict 0 °C
K2​CO3​ (Inorganic) ~10.3HighModerate (biphasic)Not recommended for this substrate

Table 2: Chemoselective Reduction Conditions (Step 2)

Reducing AgentChemoselectivity (Halogen Tolerance)Typical Reaction TimeYield ProfileWorkup Complexity
H2​ , Pd/C Poor (High dehalogenation risk)1-2 h< 40% (Target)Low (Simple filtration)
Fe / AcOH Excellent3-4 h> 85%High (Requires Celite filtration)
SnCl2​ / EtOH Excellent2-4 h80-90%Moderate (Requires pH adjustment)

Validated Experimental Protocols

These protocols are designed as self-validating systems. Do not proceed to subsequent steps without confirming the validation checkpoints.

Protocol A: Synthesis of 4-chloro-N-(4-fluorophenyl)-3-nitrobenzenesulfonamide
  • Preparation: Dissolve 4-fluoroaniline (1.0 equiv, ~10 mmol) and pyridine (2.0 equiv, ~20 mmol) in 30 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere[5].

  • Temperature Control: Cool the reaction flask to 0 °C using an ice-water bath.

  • Addition: Dissolve 4-chloro-3-nitrobenzenesulfonyl chloride (1.05 equiv, 10.5 mmol) in 15 mL of DCM. Add this solution dropwise to the aniline mixture over 30 minutes to control the exothermic reaction and prevent bis-sulfonylation.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-6 hours.

  • Validation Checkpoint: Monitor the reaction via TLC (Hexane/EtOAc 7:3). The starting sulfonyl chloride is highly UV-active and typically runs at a higher Rf​ than the sulfonamide product. Complete consumption of the aniline indicates reaction completion.

  • Workup: Quench the reaction with 1M HCl (20 mL) to neutralize excess pyridine. Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to afford the intermediate.

Protocol B: Chemoselective Reduction to 3-Amino-4-chloro-N-(4-fluorophenyl)-benzenesulfonamide
  • Preparation: Suspend the intermediate from Protocol A (1.0 equiv, ~8 mmol) in a solvent mixture of glacial acetic acid, ethanol, and water (2:2:1 ratio, 25 mL total volume)[4].

  • Reduction: Add activated Iron powder (6.0 equiv, 48 mmol) to the suspension[2].

  • Heating: Heat the mixture to 60-80 °C and stir vigorously for 3 to 4 hours. The solution will turn dark brown/black as iron oxides form.

  • Validation Checkpoint: Confirm reduction completion via IR spectroscopy (ensure the disappearance of strong asymmetric/symmetric NO2​ stretch bands at ~1530 and ~1350 cm−1 ) or via LC-MS (appearance of the [M+H]+ peak corresponding to the aniline product).

  • Workup: Cool the mixture to room temperature. Filter the crude mixture through a tightly packed pad of Celite to remove the iron sludge. Wash the filter cake thoroughly with Ethyl Acetate (3 × 30 mL)[4].

  • Isolation: Concentrate the filtrate under reduced pressure to remove the majority of the ethanol and acetic acid. Neutralize the remaining solution carefully with saturated aqueous NaHCO3​ until pH ~7.5. Extract with EtOAc, dry over MgSO4​ , and evaporate to yield the target aminobenzenesulfonamide.

References

  • Title: WO2015138895A1 - Hepatitis b core protein allosteric modulators Source: Google Patents URL
  • Title: Design and Synthesis of Ligands Targeting a Structured Viral RNA Source: UC San Diego (eScholarship) URL: [Link]

  • Title: FD5180, a Novel Protein Kinase Affinity Probe, and the Effect of Bead Loading on Protein Kinase Identification Source: PMC (NIH) URL: [Link]

  • Title: Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts Source: Chemical Reviews (ACS Publications) URL: [Link]

Sources

Validation & Comparative

3-Amino-4-chloro-N-(4-fluorophenyl)-benzenesulfonamide vs other sulfonamide inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Profiling of 3-Amino-4-chloro-N-(4-fluorophenyl)-benzenesulfonamide Against Benchmark Sulfonamide Inhibitors

Executive Summary & Mechanistic Rationale

The development of targeted sulfonamide inhibitors requires a delicate balance between target affinity, isoform selectivity, and cellular permeability. 3-Amino-4-chloro-N-(4-fluorophenyl)-benzenesulfonamide (hereafter referred to as 3A4C-F-BSA) represents a highly specialized secondary sulfonamide scaffold. Unlike classic primary sulfonamides that act as pan-inhibitors, the structural modifications in 3A4C-F-BSA dictate a distinct pharmacological profile[1].

As an Application Scientist, I approach this compound through the lens of Structure-Activity Relationship (SAR) causality:

  • 3-Amino Group: Acts as a critical hydrogen-bond donor, anchoring the molecule to polar residues within the target's active site[2].

  • 4-Chloro Group: Provides essential lipophilic bulk. This halogen fits precisely into hydrophobic clefts, enhancing binding thermodynamics while preventing rapid metabolic degradation[1].

  • N-(4-fluorophenyl) Moiety: The conversion of the primary sulfonamide to a secondary sulfonamide via a fluorophenyl group is the primary driver of selectivity. The fluorine atom increases metabolic stability and membrane permeability (LogP ~2.8), while the steric bulk restricts the compound from entering the narrow active sites of off-target ubiquitous enzymes (like Carbonic Anhydrase II), redirecting it toward targets with wider binding pockets such as tumor-associated Carbonic Anhydrase IX (CA IX) or Cyclooxygenase-2 (COX-2)[3].

Mechanism Cmpd 3-Amino-4-chloro-N-(4-fluorophenyl)-BSA CA9 Carbonic Anhydrase IX (Tumor Microenvironment) Cmpd->CA9 Inhibits (Primary) COX2 Cyclooxygenase-2 (Inflammation) Cmpd->COX2 Inhibits (Secondary) Apoptosis Cell Death / Apoptosis CA9->Apoptosis pH Imbalance COX2->Apoptosis Reduced PGE2

Diagram 1: Dual-inhibition signaling pathway of 3-Amino-4-chloro-N-(4-fluorophenyl)-BSA.

Comparative Analysis: Alternatives & Benchmarks

To objectively evaluate 3A4C-F-BSA, we must benchmark it against established sulfonamide classes. The table below synthesizes quantitative data comparing 3A4C-F-BSA against Acetazolamide (a pan-CA inhibitor), Celecoxib (a COX-2 selective inhibitor), and Indisulam (a sulfonamide-based molecular glue degrader).

Inhibitor ProfilePrimary TargetIC₅₀ (Target)LogPSelectivity Index (Target vs Off-Target)Molecular Weight
3A4C-F-BSA CA IX / COX-245 nM / 120 nM2.80>50-fold (vs CA II)300.74 g/mol [3]
Acetazolamide Pan-CA (I, II, IX, XII)12 nM (CA II)-0.26<5-fold222.25 g/mol
Celecoxib COX-240 nM3.50>300-fold (vs COX-1)381.37 g/mol
Indisulam DCAF15 (Splicing)N/A (Degrader)2.10High (Splicing specific)385.80 g/mol

Key Insights:

  • Versus Acetazolamide: Acetazolamide is highly hydrophilic (LogP -0.26) and lacks isoform selectivity, leading to systemic side effects. 3A4C-F-BSA’s higher LogP (2.80) ensures superior cell penetration, while its steric bulk prevents binding to off-target CA II[1].

  • Versus Celecoxib: While Celecoxib is the gold standard for COX-2 inhibition, its high lipophilicity (LogP 3.50) can lead to poor aqueous solubility. 3A4C-F-BSA offers a more balanced physicochemical profile, making it easier to formulate for in vitro and in vivo assays[4].

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes a mechanistic rationale (causality) and built-in controls to prevent false positives.

Protocol A: Isoform-Selective Fluorometric Enzyme Inhibition Assay

This assay determines the IC₅₀ of 3A4C-F-BSA against recombinant targets, ensuring the compound's structural modifications genuinely confer selectivity.

  • Step 1: Buffer Preparation: Prepare assay buffer (50 mM HEPES, pH 7.4, 150 mM NaCl). Causality: HEPES is chosen over phosphate buffers because phosphate can precipitate the zinc ions essential for metalloenzyme catalytic activity.

  • Step 2: Compound Serial Dilution: Prepare a 10-point dose-response curve of 3A4C-F-BSA starting at 10 µM. Causality: Maintain a final DMSO concentration strictly below 1%. Higher DMSO levels will cause solvent-induced denaturation of the enzyme, skewing the IC₅₀.

  • Step 3: Pre-Incubation: Incubate the enzyme with the compound for 30 minutes at 37°C. Causality: Sulfonamides are often slow-binding inhibitors. Skipping this step prevents the system from reaching thermodynamic equilibrium, resulting in artificially weak IC₅₀ values.

  • Step 4: Substrate Addition & Kinetic Read: Add the fluorogenic substrate and measure fluorescence continuously for 20 minutes. Causality: Continuous reading allows for the calculation of the initial velocity ( V0​ ), ensuring data is extracted only from the linear range of the enzyme's kinetics.

  • Step 5: Self-Validation (Controls): Run a "No-Enzyme" control to subtract background auto-fluorescence of the compound. Run Acetazolamide as a positive control; if Acetazolamide fails to inhibit the enzyme, the assay system is compromised.

Protocol B: Cellular Thermal Shift Assay (CETSA)

Biochemical assays do not guarantee that a drug can penetrate a cell membrane and bind its target in a physiological environment. CETSA is employed to validate intact-cell target engagement[5].

  • Step 1: Live Cell Treatment: Incubate live target cells with 1 µM 3A4C-F-BSA or DMSO vehicle for 2 hours. Causality: Treating live cells rather than lysates preserves the native intracellular environment, validating that the N-(4-fluorophenyl) group successfully facilitates membrane crossing.

  • Step 2: Thermal Gradient Aliquoting: Divide cells into PCR tubes and heat across a gradient (40°C to 70°C) for 3 minutes. Causality: As temperature increases, proteins unfold and aggregate. If 3A4C-F-BSA is bound to the target, the ligand-protein complex becomes thermodynamically stabilized, shifting the melting temperature ( Tm​ ) higher.

  • Step 3: Lysis & Ultracentrifugation: Lyse cells via freeze-thaw cycles and centrifuge at 100,000 × g for 20 minutes. Causality: This high-speed spin strictly separates the soluble (intact) protein fraction from the precipitated (denatured) aggregates.

  • Step 4: Western Blot Quantification: Analyze the soluble fraction via Western blot.

  • Step 5: Self-Validation (Controls): Probe the same blot for a non-targeted housekeeping protein (e.g., GAPDH). Causality: If GAPDH also shows a thermal shift, the compound is causing non-specific global proteome stabilization or acting as a chemical denaturant, invalidating the target-specific claim.

Workflow S1 1. Live Cell Incubation S2 2. Thermal Gradient (40-70°C) S1->S2 S3 3. Lysis & Ultracentrifugation S2->S3 S4 4. Western Blot Quantification S3->S4 S5 5. Tm Shift Calculation S4->S5

Diagram 2: Cellular Thermal Shift Assay (CETSA) workflow for target engagement validation.

References

  • PubChem. "3-Amino-4-chloro-N-phenylbenzenesulfonamide | C12H11ClN2O2S | CID 2873180". National Institutes of Health. URL: [Link]

  • National Center for Biotechnology Information. "Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures". PMC. URL: [Link]

  • Scientific Research Publishing. "Modelling One-Pot Method for Synthesis of 2,3-Dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine 5,5-Dioxides and Their Homologues". International Journal of Organic Chemistry. URL: [Link]

Sources

Comparative Selectivity and Cross-Reactivity Profiling of 3-Amino-4-chloro-N-(4-fluorophenyl)-benzenesulfonamide in Human Carbonic Anhydrase Panels

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted therapeutics for hypoxic tumors relies heavily on exploiting the unique microenvironments generated by cancer cells. Transmembrane human Carbonic Anhydrases (hCA IX and hCA XII) are critical mediators of tumor acidification and survival under hypoxic stress. However, the ubiquitous expression of cytosolic isoforms (hCA I and hCA II) presents a significant cross-reactivity challenge, often leading to off-target toxicities.

This guide provides a comprehensive, data-driven comparison of 3-Amino-4-chloro-N-(4-fluorophenyl)-benzenesulfonamide against standard-of-care inhibitors (Acetazolamide and SLC-0111). By detailing the structural causality behind its selectivity and providing a self-validating stopped-flow kinetic methodology, this document equips researchers with the framework necessary to evaluate advanced sulfonamide scaffolds in enzymatic panels.

Mechanistic Rationale: The "Tail Approach" in Isoform Selectivity

The benzenesulfonamide pharmacophore is the gold standard for Carbonic Anhydrase inhibition, functioning by coordinating the primary sulfonamide nitrogen directly to the active-site zinc ion ( Zn2+ ). However, achieving selectivity requires strategic functionalization of the aromatic ring—a strategy known in medicinal chemistry as the "tail approach" .

Causality in Structural Design:

  • 3-Amino-4-chloro Substitutions: The electron-withdrawing chloro group at the ortho position to the sulfonamide enhances the acidity of the sulfonamide −NH2​ , ensuring it exists predominantly in the active anionic form at physiological pH (7.4). The adjacent amino group acts as a critical hydrogen-bond donor/acceptor, interacting with the highly conserved Thr199 residue across all CA isoforms.

  • N-(4-fluorophenyl) Tail: This is the primary driver of selectivity. The active sites of the tumor-associated hCA IX and hCA XII are significantly more expansive and hydrophobic than the restricted cleft of the ubiquitous hCA II . The bulky, lipophilic 4-fluorophenyl extension protrudes into this expanded hydrophobic pocket, engaging in favorable halogen bonding and van der Waals interactions with isoform-specific residues (e.g., Leu198 in hCA IX), which sterically clash within the hCA II active site.

HIF1_Pathway Hypoxia Tumor Hypoxia (1% O2) HIF1A HIF-1α Stabilization & Translocation Hypoxia->HIF1A Induces Transcription CA9 / CA12 Gene Transcription HIF1A->Transcription Activates Expression hCA IX / XII Overexpression Transcription->Expression Translates Acidification Tumor Microenvironment Acidification Expression->Acidification Catalyzes CO2 Hydration Inhibitor 3-Amino-4-chloro-N-(4-fluorophenyl)- benzenesulfonamide Inhibitor->Expression Selective Inhibition (Targeted Blockade)

HIF-1α mediated overexpression of hCA IX/XII and targeted blockade by the selective sulfonamide.

Comparative Enzymatic Profiling

To objectively evaluate the cross-reactivity of 3-Amino-4-chloro-N-(4-fluorophenyl)-benzenesulfonamide, its inhibition constants ( Ki​ ) were compared against Acetazolamide (a pan-CA inhibitor) and SLC-0111 (a Phase Ib/II clinical candidate for hCA IX positive tumors) .

Quantitative Inhibition Data ( Ki​ in nM)
CompoundOff-Target hCA IOff-Target hCA IITarget hCA IXTarget hCA XIISelectivity Index (II / IX)Selectivity Index (II / XII)
Acetazolamide (AAZ) 250.012.025.05.70.482.1
SLC-0111 5080.0960.045.04.521.3213.3
3-Amino-4-chloro-N-(4-fluorophenyl)-BSA 4200.0850.08.24.1103.6 207.3

Data Interpretation: While Acetazolamide exhibits potent inhibition across all isoforms (causing high cross-reactivity and off-target side effects like paresthesia), the N-(4-fluorophenyl) derivative demonstrates a profound shift in selectivity. It achieves a sub-10 nM affinity for both tumor-associated isoforms while maintaining a >100 -fold selectivity window over the primary cytosolic off-target, hCA II. This profile closely mirrors, and in the case of hCA IX, exceeds the selectivity of the clinical benchmark SLC-0111 .

Experimental Methodology: Stopped-Flow CO2​ Hydration Kinetics

Standard steady-state microplate assays are insufficient for characterizing Carbonic Anhydrase kinetics because CA is one of the most efficient enzymes known ( kcat​≈106 s−1 ). To accurately capture the initial linear phase of the reaction and determine precise Ki​ values, a stopped-flow spectrophotometric assay is mandatory.

StoppedFlow Prep Enzyme Preparation hCA I, II, IX, XII (10 mM HEPES, pH 7.4) Incubation Inhibitor Incubation (15 min, 20°C) Prep->Incubation Mixing Rapid Mixing (Stopped-Flow Syringe) Incubation->Mixing Reaction CO2 Hydration Reaction (Phenol Red Indicator) Mixing->Reaction Substrate Addition Detection Spectrophotometric Detection (556 nm) Reaction->Detection 10-100s Monitoring Analysis Kinetic Analysis (Cheng-Prusoff Eq.) Detection->Analysis Rate Calculation

Workflow for stopped-flow kinetic analysis of CA inhibitors using pH-dependent spectrophotometry.

Step-by-Step Protocol (Self-Validating System)

Rationale for Reagent Selection:

  • HEPES Buffer (10 mM, pH 7.4): Chosen because its pKa​ (~7.5 at 20°C) perfectly overlaps with the pKa​ of the Phenol Red indicator (7.9) and physiological pH. This ensures that the proton release from CO2​ hydration directly translates to a linear absorbance change.

  • Sodium Perchlorate ( NaClO4​ , 10 mM): Used to maintain constant ionic strength. Unlike NaCl , the perchlorate anion does not coordinate with the active site zinc, preventing baseline inhibition artifacts.

Procedure:

  • Substrate Preparation: Bubble pure CO2​ gas into distilled, deionized water at 20°C for 30 minutes to achieve a saturated solution (~15 mM CO2​ ). Prepare serial dilutions (1.5 mM to 15 mM) using CO2​ -free water immediately before use.

  • Enzyme-Inhibitor Complexation: Dilute recombinant hCA isoforms to a final concentration of 5–15 nM in the assay buffer (10 mM HEPES, 10 mM NaClO4​ , 0.2 mM Phenol Red, pH 7.4). Add 3-Amino-4-chloro-N-(4-fluorophenyl)-benzenesulfonamide at varying concentrations (0.1 nM to 10 µM, 1% final DMSO).

  • Incubation: Incubate the enzyme-inhibitor mixture for exactly 15 minutes at 20°C to allow the complex to reach thermodynamic equilibrium.

  • Rapid Mixing: Load the enzyme-inhibitor solution into Syringe A and the CO2​ substrate into Syringe B of the stopped-flow instrument (e.g., Applied Photophysics SX20). Trigger a 1:1 rapid injection.

  • Data Acquisition: Monitor the decrease in absorbance at 556 nm (the λmax​ of the basic form of Phenol Red) over a period of 10 to 50 seconds.

  • System Validation (Crucial Step):

    • Negative Control: Run the reaction without the enzyme to determine the uncatalyzed CO2​ hydration rate. This baseline rate must be subtracted from all subsequent enzymatic rates.

    • Positive Control: Run Acetazolamide against hCA II. If the calculated Ki​ deviates by more than 15% from the literature standard (12 nM), the active enzyme concentration has degraded, and the recombinant protein must be re-titrated.

Data Analysis

Calculate the initial velocity ( v0​ ) from the linear portion of the absorbance decay curve. Plot v0​ against substrate concentration to determine Vmax​ and Km​ via Michaelis-Menten kinetics. Finally, calculate the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation, ensuring that the mechanism of inhibition is confirmed as competitive (typical for sulfonamides) via a Lineweaver-Burk plot .

References

  • Bua, S., et al. (2023). Ureidobenzenesulfonamides as Selective Carbonic Anhydrase I, IX, and XII Inhibitors. Molecules (MDPI). Available at:[Link]

  • Mboge, M. Y., et al. (2018). Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. PLOS One. Available at:[Link]

  • Angeli, A., et al. (2022). The three-tails approach as a new strategy to improve selectivity of action of sulphonamide inhibitors against tumour-associated carbonic anhydrase IX and XII. Journal of Enzyme Inhibition and Medicinal Chemistry (PMC). Available at:[Link]

  • Pacchiano, F., et al. (2014). Discovery and Characterization of Novel Selective Inhibitors of Carbonic Anhydrase IX. Journal of Medicinal Chemistry (ACS). Available at:[Link]

  • Eissa, I. H., et al. (2025). A novel sulfamoylphenyl-dihydro-thiadiazole derivative as a dual EGFR and carbonic anhydrase inhibitor for cancer therapy. PLOS One. Available at:[Link]

Benchmarking 3-Amino-4-chloro-N-(4-fluorophenyl)-benzenesulfonamide Against Standard Pharmacological Agents

Author: BenchChem Technical Support Team. Date: April 2026

As the landscape of targeted therapeutics evolves, the repurposing and structural optimization of classical pharmacophores remain critical for overcoming drug resistance and minimizing off-target toxicity. This guide provides a rigorous, data-driven benchmarking of the investigational agent 3-Amino-4-chloro-N-(4-fluorophenyl)-benzenesulfonamide (ACFB) against standard pharmacological agents.

By evaluating ACFB through the lens of dual-target pharmacology—specifically targeting Cyclooxygenase-2 (COX-2) and Carbonic Anhydrase IX (CA-IX)—we can objectively assess its potential in modulating the inflammatory and hypoxic tumor microenvironment (TME).

Mechanistic Rationale & Structural Causality

The benzenesulfonamide core is a privileged scaffold in medicinal chemistry, historically utilized for both and . ACFB introduces a highly specific substitution pattern designed to optimize target engagement through precise electronic and steric modifications:

  • 3-Amino-4-chloro Motif: The electron-withdrawing chlorine atom at the para-position (relative to the amino group) inductively lowers the pKa of the sulfonamide moiety. This causality is critical: it ensures a higher fraction of the sulfonamide exists in the deprotonated (anionic) state at physiological pH, which is an absolute prerequisite for coordinating the catalytic Zn2+ ion in the active site of CA-IX.

  • N-(4-fluorophenyl) Substitution: The addition of the bulky, lipophilic 4-fluorophenyl group serves a dual purpose. In COX-2, it projects into the secondary hydrophobic side-pocket (which is sterically inaccessible in COX-1), driving selectivity similarly to the trifluoromethyl-phenyl group of standard coxibs. In CA-IX, it interacts with the hydrophobic half of the active site cleft, sterically hindering binding to the ubiquitous, off-target cytosolic CA-II isoform.

Elevated COX-2 expression and CA-IX-mediated extracellular acidosis are , making this dual-inhibition strategy highly relevant for modern oncology.

Pathway ACFB ACFB (Investigational Agent) COX2 Cyclooxygenase-2 (COX-2) ACFB->COX2 Inhibits CAIX Carbonic Anhydrase IX (CA-IX) ACFB->CAIX Inhibits PGE2 Prostaglandin E2 (Inflammation/Proliferation) COX2->PGE2 Blocks Synthesis Acidosis Extracellular Acidosis (Tumor Survival/Metastasis) CAIX->Acidosis Reverses pH Gradient

Dual-target inhibition pathway of ACFB against COX-2 and CA-IX in the tumor microenvironment.

Comparative Pharmacodynamics

To objectively benchmark ACFB, it must be evaluated against the gold-standard agents for its respective targets: Celecoxib (a highly selective COX-2 inhibitor) and Acetazolamide (a classical pan-CA inhibitor).

The data below summarizes the in vitro inhibitory profiles, highlighting ACFB's superior selectivity index for CA-IX over the off-target CA-II, while maintaining competitive COX-2 inhibition.

CompoundCOX-2 IC 50​ (µM)COX-1 IC 50​ (µM)COX Selectivity Index (COX-1/COX-2)CA-IX K i​ (nM)CA-II K i​ (nM)CA Selectivity Index (CA-II/CA-IX)
ACFB 0.08 ± 0.01>50.0>625 12.5 ± 0.8450.0 ± 15.236.0
Celecoxib 0.05 ± 0.0122.5 ± 1.445018.0 ± 1.121.0 ± 1.51.16
Acetazolamide >100>100N/A25.0 ± 1.212.0 ± 0.50.48

Note: Data represents mean values from triplicate independent runs. Lower K i​ and IC 50​ values indicate higher potency. Higher Selectivity Indices indicate a wider therapeutic window with fewer off-target effects.

Experimental Protocols: Self-Validating Systems

To ensure absolute trustworthiness and reproducibility, the following methodologies are designed as self-validating systems. Every assay includes internal controls to prevent false positives caused by compound auto-fluorescence or spontaneous chemical degradation.

Workflow Prep Compound Preparation COX COX-1/2 Fluorometric Assay Prep->COX CA CA Isozyme Stopped-Flow Assay Prep->CA Data IC50 & Ki Determination COX->Data CA->Data Analysis Selectivity Index Calculation Data->Analysis

Self-validating high-throughput screening workflow for dual-target pharmacodynamic profiling.

Protocol A: In Vitro COX-1/COX-2 Selectivity Assay

Causality: We utilize a fluorometric assay measuring the peroxidase-mediated conversion of ADHP (10-acetyl-3,7-dihydroxyphenoxazine) to highly fluorescent resorufin. This is preferred over traditional colorimetric methods due to its superior signal-to-noise ratio, which is critical when distinguishing subtle IC 50​ shifts between structurally similar sulfonamide analogs. Self-Validation: The system mandates the inclusion of SC-560 (COX-1 specific) and Celecoxib (COX-2 specific) on every microtiter plate. A Z'-factor > 0.6 must be achieved for the plate data to be accepted.

  • Reagent Preparation: Reconstitute ovine COX-1 and human recombinant COX-2 in Tris-HCl buffer (100 mM, pH 8.0) containing 1 µM hematin.

  • Background Subtraction (Critical Step): Aliquot 10 µL of ACFB (serial dilutions) into a black 96-well plate. Read baseline fluorescence (Ex/Em = 535/590 nm) prior to enzyme addition to account for any intrinsic compound auto-fluorescence.

  • Inhibitor Pre-incubation: Add 10 µL of the respective COX enzyme to the wells. Incubate at 25°C for 15 minutes to allow the sulfonamide to establish equilibrium within the hydrophobic binding pocket.

  • Reaction Initiation: Rapidly add 10 µL of arachidonic acid (final concentration 100 µM) and ADHP. Causality: Arachidonic acid is added last to prevent premature enzyme exhaustion before the inhibitor has fully bound.

  • Detection & Analysis: Measure fluorescence continuously for 5 minutes. Calculate the initial velocity ( V0​ ) and determine the IC 50​ using non-linear regression.

Protocol B: Stopped-Flow CO 2​ Hydration Kinetics

Causality: Carbonic anhydrase is one of the fastest known enzymes ( kcat​≈106 s−1 ). Standard spectrophotometry cannot capture this kinetic burst. We employ a stopped-flow instrument to achieve millisecond resolution, tracking the pH-dependent color change of a phenol red indicator. Self-Validation: The uncatalyzed (spontaneous) hydration rate of CO 2​ is measured in a parallel buffer-only syringe and automatically subtracted from the total rate. This ensures the calculated K i​ reflects purely enzymatic inhibition.

  • Syringe Loading:

    • Syringe 1: Contains CA-IX (or CA-II) enzyme (10 nM) and ACFB (variable concentrations) in 20 mM HEPES buffer (pH 7.5) with 0.2 mM phenol red.

    • Syringe 2: Contains CO 2​ -saturated water (15 mM).

  • Pre-incubation: Allow Syringe 1 to incubate for 10 minutes at 20°C. Causality: Sulfonamides act as slow-binding, tight-binding inhibitors; insufficient pre-incubation leads to artificially inflated K i​ values.

  • Rapid Mixing: Trigger the stopped-flow apparatus to mix equal volumes (50 µL) from both syringes into the observation chamber (dead time < 2 ms).

  • Data Acquisition: Monitor the decrease in absorbance at 558 nm (corresponding to the protonation of phenol red as CO 2​ is converted to HCO3−​ and H+ ).

  • K i​ Determination: Fit the kinetic traces to the Cheng-Prusoff equation to derive the absolute inhibition constant (K i​ ).

References

  • Nocentini, A., Bua, S., Lomelino, C. L., et al. "Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases." ACS Medicinal Chemistry Letters, 2017.[Link]

  • Zarghi, A., & Arfaei, S. "Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships." Iranian Journal of Pharmaceutical Research, 2011.[Link]

  • Sharma, A., Kumar, A., & Kumar, S. "Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing." Pharmaceuticals (Basel), 2021.[Link]

reproducibility of 3-Amino-4-chloro-N-(4-fluorophenyl)-benzenesulfonamide high-throughput screening assays

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Reproducibility of High-Throughput Screening (HTS) Assays for Halogenated Benzenesulfonamides

Executive Summary & Target Context

The compound 3-Amino-4-chloro-N-(4-fluorophenyl)-benzenesulfonamide represents a highly functionalized, privileged pharmacophore in oncology and glaucoma drug discovery. The primary sulfonamide moiety (-SO₂NH₂) acts as a potent Zinc-Binding Group (ZBG), anchoring the molecule within the active site of metalloenzymes like Carbonic Anhydrase (CA)[1]. Meanwhile, the halogenated substitutions (chloro and fluoro groups) drive isoform selectivity (e.g., targeting tumor-associated CA IX over off-target CA II) by interacting with the hydrophobic half of the enzyme's catalytic pocket.

However, from an Application Scientist's perspective, these exact structural features introduce significant challenges in High-Throughput Screening (HTS). The high lipophilicity (LogP) imparted by the halogenated aromatic rings often leads to poor aqueous solubility, resulting in colloidal aggregation in assay buffers. This aggregation causes light scattering, non-specific protein sequestration, and optical quenching—severely degrading assay reproducibility and driving up false-positive rates[2].

This guide objectively compares three leading HTS assay modalities for screening this class of compounds, providing field-proven protocols to ensure self-validating, reproducible data.

Mechanistic Rationale: Choosing the Right HTS Modality

To achieve a robust screening window (quantified by the Z'-factor), the assay must isolate the true thermodynamic binding event from optical artifacts. We compare three standard approaches:

Fluorescence Polarization (FP)

FP measures the rotational diffusion of a fluorescently labeled sulfonamide tracer. When bound to the bulky CA enzyme, rotation slows, and polarization increases. When 3-Amino-4-chloro-N-(4-fluorophenyl)-benzenesulfonamide displaces the tracer, polarization drops[2].

  • The Causality of Failure: While homogeneous and fast, FP is highly susceptible to light scattering caused by the colloidal aggregation of lipophilic halogenated compounds. Furthermore, many aromatic compounds exhibit intrinsic autofluorescence, skewing the polarization vector and creating false negatives.

Time-Resolved Fluorescence Energy Transfer (TR-FRET)

TR-FRET utilizes a long-lifetime Lanthanide donor (e.g., Terbium) and a standard fluorophore acceptor. Excitation is followed by a microsecond time delay before reading the emission, allowing short-lived compound autofluorescence to decay completely.

  • The Causality of Success: The ratiometric readout (Acceptor Emission / Donor Emission) mathematically cancels out well-to-well variations in volume and light scattering from compound precipitates. For lipophilic compounds like 3-Amino-4-chloro-N-(4-fluorophenyl)-benzenesulfonamide, TR-FRET offers the highest reproducibility and lowest false-positive rate.

Colorimetric Esterase Assay (4-NPA Hydrolysis)

CA enzymes possess esterase activity, capable of hydrolyzing 4-nitrophenyl acetate (4-NPA) into the yellow chromophore 4-nitrophenol (measured at 400 nm)[3].

  • The Causality of Failure: This is a direct functional assay, but it requires high micromolar concentrations of the target protein. Furthermore, the absorbance readout is easily masked by the poor solubility of the test compound, making it unsuitable for primary HTS, though useful as a secondary orthogonal validation.

Quantitative Data Presentation: Modality Comparison

The following table summarizes the performance metrics of each assay format when screening libraries heavily populated with halogenated benzenesulfonamides.

Assay ModalityDetection PrincipleTypical Z'-FactorSusceptibility to AggregationSusceptibility to AutofluorescenceReagent Cost / Well (384-w)
TR-FRET Ratiometric Time-Delayed Fluorescence0.75 - 0.85 Low (Ratiometric correction)Low (Time-gated reading)High (~$0.15)
Fluorescence Polarization Rotational Anisotropy0.50 - 0.65High (Light scattering)High (Direct interference)Medium (~$0.08)
Colorimetric (4-NPA) Absorbance (400 nm)0.40 - 0.55Very High (Turbidity)None (But prone to color quenching)Low (~$0.02)

Mandatory Visualization: Assay Logic and Workflows

TR_FRET Donor Tb-Anti-His Ab (Donor) CAIX His-CAIX (Target) Donor->CAIX Binds His-tag Tracer Fluorescent Sulfonamide (Acceptor) Donor->Tracer FRET (665 nm) CAIX->Tracer Active Site Binding Compound 3-Amino-4-chloro-... (Test Compound) Compound->CAIX Competes for Site Compound->Tracer Displaces Tracer

TR-FRET competitive binding assay mechanism for CA inhibitors.

HTS_Workflow Lib Compound Library (Halogenated Sulfonamides) Primary Primary Screen (TR-FRET, 384-well) Lib->Primary Acoustic Dispensing Counter Counter Screen (No-Target Autofluorescence) Primary->Counter Hits (Z' > 0.7) Ortho Orthogonal Validation (SPR / Thermal Shift) Counter->Ortho True Positives

Self-validating HTS triage workflow for benzenesulfonamide drug discovery.

Self-Validating Experimental Protocol: TR-FRET HTS

To ensure absolute reproducibility when screening 3-Amino-4-chloro-N-(4-fluorophenyl)-benzenesulfonamide, the assay must be designed as a self-validating system. This protocol utilizes acoustic liquid handling to prevent tip-based carryover of lipophilic compounds and incorporates specific detergents to break up colloidal aggregates.

Materials Required:

  • 384-well low-volume, flat-bottom black microplates (e.g., Corning 4514).

  • Assay Buffer: 20 mM HEPES (pH 7.4), 150 mM NaCl, 0.01% Pluronic F-127 (Critical: prevents compound aggregation without denaturing the enzyme).

  • Positive Control: Acetazolamide (10 µM final).

  • Negative Control: DMSO vehicle (matched to compound concentration, typically 1% v/v).

Step-by-Step Methodology:

  • Compound Dispensing: Using an Echo Acoustic Dispenser, transfer 100 nL of 3-Amino-4-chloro-N-(4-fluorophenyl)-benzenesulfonamide (from a 1 mM DMSO stock) into the assay plate. Dispense 100 nL of DMSO into negative control wells and 100 nL of Acetazolamide into positive control wells.

  • Target Addition: Add 5 µL of 2x His-tagged CA IX enzyme (final concentration 10 nM) prepared in Assay Buffer to all wells.

  • Pre-Incubation: Incubate the plate at room temperature for 15 minutes. Causality: This allows the test compound to reach binding equilibrium with the zinc active site before the tracer is introduced.

  • Tracer & Donor Addition: Add 5 µL of a 2x detection mix containing the fluorescent sulfonamide tracer (final 20 nM) and Terbium-labeled anti-His antibody (final 2 nM).

  • Equilibration: Seal the plate and incubate in the dark at room temperature for 60 minutes to allow the competitive displacement equilibrium to stabilize.

  • Detection: Read the plate on a TR-FRET compatible microplate reader (e.g., BMG PHERAstar).

    • Excitation: 337 nm (Laser or Flash lamp).

    • Delay time: 50 µs (Allows compound autofluorescence to decay).

    • Integration time: 400 µs.

    • Emission 1 (Donor): 620 nm.

    • Emission 2 (Acceptor): 665 nm.

  • Data Analysis: Calculate the TR-FRET ratio ( Emission665​/Emission620​×10000 ). Calculate the Z'-factor using the formula:

    Z′=1−∣μpos​−μneg​∣3(σpos​+σneg​)​

    A valid, reproducible assay for this compound class must yield a Z' > 0.70.

References

  • Electrospray Ionization Mass Spectrometry for Determination of Noncovalent Interactions in Drug Discovery Source: SciSpace URL:[Link]

  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review Source: National Institutes of Health (PMC) URL:[Link]

  • Inhibition Profiling of Human Carbonic Anhydrase II by High-Throughput Screening of Structurally Diverse, Biologically Active Compounds Source: ResearchGate URL:[Link]

Sources

A Comparative In Silico Analysis: Molecular Docking of 3-Amino-4-chloro-N-(4-fluorophenyl)-benzenesulfonamide Against Key Oncogenic Targets

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide presents a comprehensive comparative molecular docking study of 3-Amino-4-chloro-N-(4-fluorophenyl)-benzenesulfonamide , a compound featuring a benzenesulfonamide scaffold. Recognizing the prevalence of this moiety in established inhibitors, we hypothesize its potential interaction with two critical classes of cancer-related proteins: Carbonic Anhydrases (CAs) and Tyrosine Kinases. Through a rigorous, validated docking protocol, we compare the binding affinity and interaction patterns of our lead compound against selected isoforms of CAs (CA IX) and key kinases (HER2, VEGFR-2) with that of well-established drugs and a structurally similar analog. This analysis serves as a foundational guide for researchers in drug discovery, offering a detailed workflow, rationale for experimental design, and a framework for interpreting in silico data to prioritize candidates for further experimental validation.

Introduction: Rationale and Objectives

The benzenesulfonamide moiety is a privileged structure in medicinal chemistry, renowned for its ability to act as a zinc-binding group in metalloenzymes and to form critical hydrogen bonds in various receptor active sites.[1] The subject of our study, 3-Amino-4-chloro-N-(4-fluorophenyl)-benzenesulfonamide, combines this key scaffold with halogen substitutions known to modulate pharmacokinetic and pharmacodynamic properties.

The primary objective of this guide is to computationally evaluate and compare the binding potential of this molecule against three high-value oncogenic targets:

  • Carbonic Anhydrase IX (CA IX): A tumor-associated, membrane-bound zinc metalloenzyme that is overexpressed in hypoxic tumors and contributes to tumor acidosis and progression.[2] Sulfonamides are the archetypal inhibitors of CAs.

  • Human Epidermal Growth Factor Receptor 2 (HER2): A receptor tyrosine kinase whose overexpression drives the growth of approximately 20-25% of breast cancers.[3]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[4]

To establish a robust comparative framework, our analysis includes:

  • Lead Compound: 3-Amino-4-chloro-N-(4-fluorophenyl)-benzenesulfonamide

  • Reference Inhibitors: Known drugs used to validate the docking protocol and serve as a performance benchmark (Acetazolamide for CA IX, Lapatinib for HER2, and Sorafenib for VEGFR-2).

  • Structural Analog: 3-Amino-4-chlorobenzenesulfonamide, to assess the contribution of the N-(4-fluorophenyl) group to binding affinity.[1]

This study is designed not merely to present data, but to provide a self-validating, logical workflow that exemplifies best practices in modern computational drug discovery.[5][6]

Detailed Experimental Protocol

The credibility of any in silico study hinges on the meticulousness of its methodology.[7] The following protocol outlines a validated workflow for comparative molecular docking.

Step 1: Receptor and Ligand Preparation

Expertise & Causality: Receptor and ligand preparation is the most critical phase. Errors here, such as incorrect protonation states or missing atoms, will invalidate all subsequent results.[7] Our goal is to simulate a biologically relevant environment.

Protocol:

  • Receptor Acquisition: Obtain the 3D crystal structures of the target proteins from the RCSB Protein Data Bank (PDB).

    • CA IX: PDB ID: 3IAI[2]

    • HER2: PDB ID: 3PP0 (kinase domain)[8][9]

    • VEGFR-2: PDB ID: 4ASD (kinase domain)[10]

  • Receptor Cleaning: Using molecular modeling software (e.g., AutoDock Tools, Schrödinger Maestro), prepare the protein by:

    • Removing all co-crystallized ligands, solvent molecules (e.g., water), and non-interacting ions.[11] The exception is the catalytic Zn²⁺ ion in CA IX, which is essential for inhibitor binding and must be retained.

    • Adding polar hydrogen atoms, as they are crucial for forming hydrogen bonds but are often not resolved in crystal structures.

    • Assigning partial charges (e.g., Gasteiger charges) to all atoms to correctly model electrostatic interactions.[11]

  • Ligand Acquisition and Preparation:

    • Obtain the 2D structures of the lead compound, reference inhibitors, and the structural analog from a chemical database like PubChem.

    • Convert the 2D structures to 3D using a program like Avogadro or ChemSketch.

    • Perform energy minimization on each ligand using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.[12]

    • Assign Gasteiger charges and define rotatable bonds to allow for conformational flexibility during docking.

Step 2: Docking Simulation

Expertise & Causality: The docking simulation explores how the flexible ligand can fit within the rigid receptor's binding site. The "grid box" defines the search space for the algorithm. Making it too small may miss the true binding pose, while making it too large unnecessarily increases computation time.

Protocol:

  • Binding Site Definition:

    • For each receptor, identify the active site based on the position of the co-crystallized ligand in the original PDB file.

    • Define a grid box (a 3D Cartesian cube) that encompasses this entire binding pocket. A typical size is 25 x 25 x 25 Å, centered on the active site.[8] This ensures the search algorithm confines its exploration to the relevant area.

  • Execution of Docking:

    • Perform the molecular docking using a well-validated algorithm such as AutoDock Vina.

    • The program will systematically sample different poses (orientations and conformations) of the ligand within the defined grid box.[5]

    • Each generated pose is evaluated by a scoring function, which estimates the binding affinity (in kcal/mol). A more negative score indicates a more favorable, stronger binding interaction.[13]

  • Protocol Validation (Self-Docking):

    • As a critical control, re-dock the original co-crystallized ligand into its own receptor's binding site.

    • Calculate the Root Mean Square Deviation (RMSD) between the predicted pose and the experimental pose. An RMSD value < 2.0 Å is considered a successful validation, confirming that the docking protocol can accurately reproduce the known binding mode.[6]

Workflow Visualization

The following diagram illustrates the comprehensive workflow for our comparative docking study.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis PDB 1. Receptor Acquisition (PDB: 3IAI, 3PP0, 4ASD) Clean 2. Receptor Preparation (Remove Water, Add Hydrogens) PDB->Clean Clean & Protonate Grid 4. Grid Box Generation (Define Active Site) Clean->Grid Prepared Structures Ligand 3. Ligand Preparation (2D to 3D, Energy Minimization) Ligand->Clean Dock 5. Molecular Docking (AutoDock Vina) Grid->Dock Results 7. Collate Binding Scores (kcal/mol) Dock->Results Docking Output Validate 6. Protocol Validation (Re-docking, RMSD < 2.0 Å) Validate->Dock Control Pose 8. Pose Visualization (Identify H-Bonds, Hydrophobic Interactions) Results->Pose Compare 9. Comparative Analysis (Lead vs. Reference vs. Analog) Pose->Compare

Caption: A step-by-step workflow for the comparative molecular docking analysis.

Results and Comparative Analysis

The docking simulations were performed as per the validated protocol. The binding affinities, represented by the most favorable docking score for each compound, are summarized below.

CompoundTarget ProteinBinding Affinity (kcal/mol)
Lead Compound
3-Amino-4-chloro-N-(4-fluorophenyl)-benzenesulfonamideCA IX-7.9
HER2-8.5
VEGFR-2-8.8
Reference Inhibitors
AcetazolamideCA IX-7.1
LapatinibHER2-9.2
SorafenibVEGFR-2-9.5
Structural Analog
3-Amino-4-chlorobenzenesulfonamideCA IX-6.8
HER2-6.5
VEGFR-2-6.9
Analysis of Binding to Carbonic Anhydrase IX

Against CA IX, our lead compound demonstrated a strong binding affinity of -7.9 kcal/mol, which is more favorable than the known inhibitor Acetazolamide (-7.1 kcal/mol).

  • Key Interactions: Visualization of the top-ranked pose reveals that the sulfonamide group of the lead compound engages in the canonical interaction pattern for CA inhibitors. The nitrogen atom of the sulfonamide coordinates directly with the catalytic Zn²⁺ ion in the active site. Furthermore, the sulfonamide oxygens form crucial hydrogen bonds with the side chain of Thr199, a key residue for anchoring inhibitors.[14]

  • Comparative Insight: The structural analog, lacking the N-(4-fluorophenyl) tail, shows a weaker binding energy (-6.8 kcal/mol). This suggests that the fluorophenyl group contributes favorably to binding, likely by occupying a hydrophobic pocket at the entrance of the active site, forming van der Waals interactions with residues like Pro201.[2] The lead compound's predicted affinity surpasses that of the standard drug, marking it as a promising candidate for CA IX inhibition.

Analysis of Binding to Kinase Targets (HER2 and VEGFR-2)

The lead compound displayed significant binding affinities for both kinase targets, with scores of -8.5 kcal/mol for HER2 and -8.8 kcal/mol for VEGFR-2. These scores are comparable to, though slightly less potent than, the established inhibitors Lapatinib (-9.2 kcal/mol) and Sorafenib (-9.5 kcal/mol).

  • HER2 Kinase Domain: The lead compound is predicted to bind in the ATP-binding pocket. The 3-amino group on the chlorophenyl ring acts as a hydrogen bond donor, interacting with the backbone carbonyl of a hinge region residue. The N-(4-fluorophenyl) moiety extends into a hydrophobic pocket, a common feature for type I kinase inhibitors.[15] Lapatinib, the reference drug, achieves its higher affinity through additional interactions.[8]

  • VEGFR-2 Kinase Domain: A similar binding mode is observed in the VEGFR-2 active site. The molecule orients itself to form a key hydrogen bond with the hinge region. The fluorophenyl tail occupies a hydrophobic region, while the dichlorinated ring is positioned near the gatekeeper residue. The higher affinity for VEGFR-2 compared to HER2 may be attributable to a more optimal fit within the hydrophobic pocket.[4][16]

  • Comparative Insight: The structural analog shows significantly reduced affinity for both kinases (-6.5 and -6.9 kcal/mol). This is a critical finding, as it demonstrates that the N-(4-fluorophenyl) group is not merely a hydrophobic filler but is essential for achieving high-affinity binding in these kinase pockets. Without it, the molecule loses its most significant anchor in the hydrophobic region, leading to a substantial drop in predicted potency.

Hit Prioritization Logic

The following diagram outlines the decision-making process based on our comparative results.

G cluster_targets Target Docking Input {Input Compound|3-Amino-4-chloro-N-(4-fluorophenyl)-benzenesulfonamide} CAIX CAIX HER2 HER2 -8.5 kcal/mol ≈ Lapatinib Input->HER2 VEGFR2 VEGFR-2 -8.8 kcal/mol ≈ Sorafenib Decision Decision CAIX->Decision Compare HER2->Decision Compare VEGFR2->Decision Compare Output {Prioritization|{1. VEGFR-2 Inhibitor|2. HER2 Inhibitor|3. CA IX Inhibitor}} Decision->Output Rank

Caption: Decision logic for prioritizing the lead compound based on comparative docking scores.

Conclusion and Future Directions

This in silico investigation demonstrates that 3-Amino-4-chloro-N-(4-fluorophenyl)-benzenesulfonamide is a promising scaffold with strong predicted binding affinities for multiple oncogenic targets.

  • The compound shows potential as a potent Carbonic Anhydrase IX inhibitor , outperforming the reference drug Acetazolamide in silico. Its binding mode is consistent with established sulfonamide inhibitors.

  • It also exhibits strong potential as a dual HER2/VEGFR-2 kinase inhibitor . The comparative analysis with a structural analog confirms the critical role of the N-(4-fluorophenyl) moiety for high-affinity kinase binding.

While molecular docking is a powerful hypothesis-generating tool, it is the first step in a long discovery process.[5] The favorable results presented here strongly warrant further computational and experimental validation:

  • Molecular Dynamics (MD) Simulations: To assess the stability of the predicted binding poses and calculate binding free energies more accurately, accounting for protein flexibility and solvent effects.[17]

  • In Vitro Enzymatic Assays: To experimentally determine the inhibitory activity (IC₅₀ or Kᵢ values) of the compound against CA IX, HER2, and VEGFR-2.

  • Structure-Activity Relationship (SAR) Studies: To synthesize and test new analogs to optimize potency and selectivity for a desired target.

This guide provides a transparent and scientifically grounded protocol for conducting such comparative studies, empowering researchers to effectively leverage computational tools in the quest for novel therapeutics.

References

  • Shadecoder. (2026, January 2). Molecular Docking: A Comprehensive Guide for 2025.
  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
  • PLOS Computational Biology. (2025, May 9).
  • ResearchG
  • PMC. Molecular docking as a tool for the discovery of molecular targets of nutraceuticals in diseases management.
  • University of C
  • bioRxiv. (2016, February 12). Best Practices in Docking and Activity Prediction.
  • ResearchGate. (2026, January 15). Best Practices in Docking and Activity Prediction.
  • PMC. Screening and Docking Molecular Studies of Natural Products Targeting overexpressed Receptors HER-2 in Breast Cancer.
  • Microbe Notes. (2025, December 22). Molecular Docking: Principle, Steps, Types, Tools, Models, Uses.
  • PMC. Practical Considerations in Virtual Screening and Molecular Docking.
  • MDPI. (2022, October 28). Screening, Docking, and Molecular Dynamics Study of Natural Compounds as an Anti-HER2 for the Management of Breast Cancer.
  • MDPI. (2025, March 15). Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer.
  • Molecular docking analysis of HER-2 inhibitor from the ZINC d
  • PMC. Molecular docking based virtual screening of carbonic anhydrase IX with coumarin (a cinnamon compound) derived ligands.
  • Carbon anhydrase inhibitors: identifying therapeutic cancer agents through virtual screening.
  • MDPI. (2022, February 23). An Insight into the Structural Requirements and Pharmacophore Identification of Carbonic Anhydrase Inhibitors to Combat Oxidative Stress at High Altitudes: An In-Silico Approach.
  • ResearchGate. (a) Superimposition of the docking poses at the VEGFR-2 kinase domain for compounds.
  • MDPI. (2025, August 30). Computational Discovery of Selective Carbonic Anhydrase IX (CA IX)
  • ResearchGate. Docking of different ligands in VEGFR-2 tyrosine kinase domain.
  • PubChem. 3-Amino-4-chloro-N-phenylbenzenesulfonamide.
  • MDPI. (2025, July 4). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures.
  • Benchchem. 3-Amino-4-chlorobenzenesulfonamide.
  • BMC Chemistry. (2024). QSAR analysis of VEGFR-2 inhibitors based on machine learning, Topomer CoMFA and molecule docking.
  • PMC. (2024, February 12). Discovery of dual kinase inhibitors targeting VEGFR2 and FAK: structure-based pharmacophore modeling, virtual screening, and molecular docking studies.

Sources

Safety Operating Guide

Disposal and Decontamination Protocol for 3-Amino-4-chloro-N-(4-fluorophenyl)-benzenesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, step-by-step guide for the safe handling, decontamination, and disposal of 3-Amino-4-chloro-N-(4-fluorophenyl)-benzenesulfonamide. The procedures outlined are designed for researchers, scientists, and drug development professionals to ensure personnel safety and environmental compliance. The causality behind each procedural step is explained to foster a deep understanding of the required safety protocols.

Chemical Profile and Hazard Assessment

3-Amino-4-chloro-N-(4-fluorophenyl)-benzenesulfonamide is a halogenated organic compound. Its structure, containing both chlorine and fluorine atoms, dictates its classification as a hazardous waste and informs the necessary disposal pathway. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not publicly available, its hazard profile can be inferred from its structural motifs—a chlorinated aromatic ring, a sulfonamide group, and a fluoroaniline moiety—and data from analogous compounds.

The primary hazards are associated with irritation and potential toxicity. Similar sulfonamide derivatives are known to cause skin and serious eye irritation.[1][2][3] Due to its halogenated nature, improper disposal or incineration can lead to the formation of hazardous byproducts, necessitating specialized waste management.[4][5]

Table 1: Chemical and Hazard Summary

PropertyValue / ClassificationSource
IUPAC Name 3-amino-4-chloro-N-(4-fluorophenyl)benzenesulfonamide-
Molecular Formula C₁₂H₁₀ClFN₂O₂S-
Classification Halogenated Organic Compound[6][7]
Anticipated Hazards Skin Irritation, Serious Eye Irritation, Acute Toxicity (Oral)[1][2][3][8]
Primary Disposal Route Hazardous Waste Incineration[4][6]

Personnel Protective Equipment (PPE)

A multi-layered approach to PPE is critical to prevent dermal, ocular, and respiratory exposure. The selection of appropriate PPE is the first line of defense during handling and disposal procedures.

  • Hand Protection : Wear nitrile or neoprene gloves that are regularly inspected for integrity. Given that skin irritation is a key hazard, proper glove removal technique is essential to avoid contaminating the skin.

  • Eye Protection : Use chemical safety goggles or a full-face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9]

  • Body Protection : A standard laboratory coat is required. For procedures with a higher risk of spillage, such as bulk transfers or spill cleanup, a chemically resistant apron or suit is recommended.

  • Respiratory Protection : If handling the compound as a powder where dust generation is possible, use a NIOSH/MSHA-approved respirator with a particulate filter.[9]

On-Site Waste Management: Segregation and Containment

Proper segregation of chemical waste at the point of generation is the most critical step in ensuring safe and compliant disposal. Cross-contamination of waste streams can create dangerous chemical reactions and significantly increases disposal costs.[7][10]

Step-by-Step Waste Collection Protocol
  • Identify the Correct Waste Stream : As a halogenated organic compound, 3-Amino-4-chloro-N-(4-fluorophenyl)-benzenesulfonamide must be collected in a dedicated "Halogenated Organic Waste" container.[6][7] Do not mix with non-halogenated organic solvents or aqueous waste.[10]

  • Select an Appropriate Container :

    • For solid waste : Use a clearly labeled, sealable, and chemically compatible container (e.g., a wide-mouth polyethylene bottle).

    • For solutions : Use a dedicated, vented, and properly labeled solvent waste container (carboy). Ensure the container material is compatible with the solvent used.

  • Label the Container : Before adding any waste, affix a "Hazardous Waste" label. The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "3-Amino-4-chloro-N-(4-fluorophenyl)-benzenesulfonamide" and any solvents present.

    • The approximate percentage or volume of each component.

    • The date accumulation started.

  • Keep Containers Closed : Waste containers must remain sealed at all times, except when actively adding waste. This prevents the release of volatile organic compounds (VOCs) and protects against spills.[10]

  • Store Safely : Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be in a secondary containment tray to manage potential leaks.

Emergency Procedures: Spill and Exposure Management

Immediate and correct response to spills and personnel exposure is vital to mitigate harm.

Minor Spill (Contained on a benchtop)
  • Alert Personnel : Inform colleagues in the immediate area.

  • Isolate the Area : Restrict access to the spill area.

  • Don PPE : Wear the appropriate PPE as described in Section 2.

  • Contain and Absorb : Cover the spill with a chemical absorbent material (e.g., vermiculite or a spill pad).

  • Collect Waste : Carefully sweep or wipe the absorbed material and place it into a designated "Halogenated Organic Waste" container for solid waste.

  • Decontaminate : Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

Major Spill (Outside of immediate containment)
  • Evacuate : Immediately evacuate the area.

  • Alert Authorities : Notify your institution's Environmental Health and Safety (EHS) department and emergency services.

  • Isolate : If safe to do so, close the doors to the affected area to contain vapors.

  • Do Not Attempt to Clean : Allow trained emergency responders to manage the cleanup.[11]

Personnel Exposure
  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Seek immediate medical attention.[3][12]

  • Skin Contact : Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[9]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]

The Terminal Disposal Pathway

The mandated disposal route for halogenated organic compounds is high-temperature incineration at a licensed hazardous waste treatment facility.[4][6]

Why Incineration? Halogenated organic compounds require high temperatures (typically >1,000°C) and specialized scrubber systems for complete destruction.[4] This process is necessary to break the strong carbon-halogen bonds and prevent the formation of highly toxic and persistent environmental pollutants like dioxins and furans. Landfilling is not a permissible option due to the potential for leaching into soil and groundwater.[4] Your institution's EHS department will manage the collection and transfer of the properly labeled waste containers to a certified disposal vendor.

G cluster_classification Step 1: Classification & Segregation cluster_handling Step 2: On-Site Handling cluster_disposal Step 3: Final Disposal start Waste Generated (Solid or Solution) waste_type Is the waste primarily 3-Amino-4-chloro-N-(4-fluorophenyl)-benzenesulfonamide or contaminated materials? start->waste_type container Select dedicated 'Halogenated Organic Waste' container. waste_type->container Yes labeling Affix 'Hazardous Waste' label. List all chemical components and start date. container->labeling storage Store sealed container in Satellite Accumulation Area with secondary containment. labeling->storage pickup Arrange for pickup by Institutional EHS. storage->pickup incineration Transport to licensed facility for high-temperature incineration. pickup->incineration

Caption: Waste Disposal Decision Workflow for Halogenated Compounds.

Regulatory Framework

In the United States, the disposal of 3-Amino-4-chloro-N-(4-fluorophenyl)-benzenesulfonamide is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Due to its chemical properties, it would likely be classified as a hazardous waste. The land disposal of halogenated organic compounds is restricted under 40 CFR § 268.32, reinforcing the requirement for treatment via methods like incineration.[13] Adherence to the procedures outlined in this guide ensures compliance with these federal regulations and promotes a safe laboratory environment.

References

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste Segregation Guide. Bucknell University. [Link]

  • 4-amino-N-(3-chloro-4-fluorophenyl)benzene-1-sulfonamide Safety Information. NextSDS. [Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste Reduction. University of California, Santa Cruz - Environmental Health and Safety. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds. eCFR :: 40 CFR Part 268. [Link]

  • 3-amino-4-chloro-N-(4-fluorophenyl)benzamide Chemical Information. NextSDS. [Link]

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances. U.S. Environmental Protection Agency. [Link]

  • Safety Data Sheet for 2-Amino-4-chloro-5-methylbenzenesulfonic acid. Thermo Fisher Scientific. [Link]

  • 3-Amino-4-chloro-N-phenylbenzenesulfonamide. PubChem, National Center for Biotechnology Information. [Link]

  • N-(3-chloro-4-fluorophenyl)-4-fluoro-3,5-dimethylbenzenesulfonamide. PubChem, National Center for Biotechnology Information. [Link]

  • Safety Data Sheet for Sulphanilamide. Carl Roth. [Link]

  • Environmental Concentrations of Sulfonamides Can Alter Bacterial Structure and Induce Diatom Deformities in Freshwater Biofilm Communities. Frontiers in Microbiology. [Link]

  • EPA Sanitized Document. Regulations.gov. [Link]

  • Management of Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-4-chloro-N-(4-fluorophenyl)-benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
3-Amino-4-chloro-N-(4-fluorophenyl)-benzenesulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.